Ghrelin (human) (trifluoroacetate salt)
Description
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Properties
Molecular Formula |
C151H250F3N47O44 |
|---|---|
Molecular Weight |
3484.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C149H249N47O42.C2HF3O2/c1-9-10-11-12-16-45-118(209)238-78-106(191-135(225)103(75-197)171-115(204)73-154)137(227)187-101(71-84-32-14-13-15-33-84)133(223)186-100(70-81(4)5)132(222)190-105(77-199)144(234)194-66-29-42-108(194)139(229)180-95(51-57-117(207)208)128(218)188-102(72-85-74-165-79-169-85)134(224)179-92(47-53-112(156)201)126(216)175-90(39-26-63-167-148(161)162)130(220)192-119(82(6)7)141(231)181-93(48-54-113(157)202)127(217)177-91(46-52-111(155)200)125(215)174-89(38-25-62-166-147(159)160)122(212)173-87(35-18-22-59-151)121(211)178-94(50-56-116(205)206)129(219)189-104(76-198)136(226)176-88(36-19-23-60-152)123(213)182-96(37-20-24-61-153)142(232)196-68-31-44-110(196)145(235)195-67-30-41-107(195)138(228)170-83(8)120(210)172-86(34-17-21-58-150)124(214)185-99(69-80(2)3)131(221)183-97(49-55-114(158)203)143(233)193-65-28-43-109(193)140(230)184-98(146(236)237)40-27-64-168-149(163)164;3-2(4,5)1(6)7/h13-15,32-33,74,79-83,86-110,119,197-199H,9-12,16-31,34-73,75-78,150-154H2,1-8H3,(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,203)(H,165,169)(H,170,228)(H,171,204)(H,172,210)(H,173,212)(H,174,215)(H,175,216)(H,176,226)(H,177,217)(H,178,211)(H,179,224)(H,180,229)(H,181,231)(H,182,213)(H,183,221)(H,184,230)(H,185,214)(H,186,223)(H,187,227)(H,188,218)(H,189,219)(H,190,222)(H,191,225)(H,192,220)(H,205,206)(H,207,208)(H,236,237)(H4,159,160,166)(H4,161,162,167)(H4,163,164,168);(H,6,7)/t83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,119-;/m0./s1 |
InChI Key |
HCMCDTLJSSFBAB-BHDRLBAHSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
The Discovery and Endogenous Ligand Status of Ghrelin
The story of ghrelin is a fascinating example of "reverse pharmacology." elsevierpure.com For years, synthetic molecules known as growth hormone secretagogues (GHSs) were known to stimulate the release of growth hormone (GH), but the body's natural ligand for the GHS receptor remained elusive. nih.govwada-ama.org This receptor was considered an "orphan receptor" because its endogenous activating molecule was unknown. nih.gov
In 1999, a breakthrough was made by Kojima and colleagues, who isolated a 28-amino acid peptide from the rat stomach that potently activated the GHS receptor. nih.govendocrine-abstracts.orgquestjournals.org This newly discovered peptide was named "ghrelin," a name derived from the Proto-Indo-European root "ghre-," meaning "to grow." wikipedia.org Subsequent research confirmed the existence of human ghrelin, which differs from the rat version by only two amino acids. guidetopharmacology.org The discovery of ghrelin as the endogenous ligand for the growth hormone secretagogue receptor (GHS-R) was a landmark finding, revealing a novel hormonal system. nih.govoup.com
Table 1: Key Milestones in the Discovery of Ghrelin
| Year | Milestone | Significance |
|---|---|---|
| 1976 | Discovery of synthetic growth-hormone-releasing peptides (GHRPs). nih.gov | Demonstrated the existence of a pathway to stimulate GH release independent of GHRH. nih.gov |
| 1996 | Cloning of the growth hormone secretagogue receptor (GHS-R). elsevierpure.comwada-ama.org | Identified the specific receptor target for GHSs, paving the way for the discovery of its natural ligand. elsevierpure.comwada-ama.org |
| 1999 | Isolation and identification of ghrelin from the stomach. elsevierpure.comwikipedia.orgjocpr.com | Revealed the endogenous ligand for the GHS-R and established a new endocrine axis. elsevierpure.comwikipedia.orgjocpr.com |
The Evolution of Research on Ghrelin
Initially characterized for its potent ability to stimulate growth hormone secretion, the understanding of ghrelin's physiological roles has expanded dramatically. elsevierpure.comjocpr.com It soon became apparent that ghrelin was much more than just a regulator of GH. A major turning point was the discovery of its powerful orexigenic (appetite-stimulating) effects. elsevierpure.comendocrine-abstracts.org
This led to ghrelin being dubbed the "hunger hormone," as its levels were found to rise before meals and decrease after eating. jocpr.commedscape.com Research has since uncovered a wide array of functions for ghrelin, highlighting its multifaceted nature. endocrine-abstracts.orgnih.gov These diverse roles have shifted the research perspective from a narrow focus on GH regulation to a broader understanding of ghrelin as a key player in energy homeostasis, metabolism, and beyond. nih.govnih.gov
Current research continues to explore the complex and sometimes paradoxical actions of ghrelin, investigating its involvement in:
Glucose Homeostasis: Ghrelin has been shown to influence insulin (B600854) secretion and glucose metabolism. medscape.comnih.gov
Cardiovascular Function: Studies suggest ghrelin may have protective effects on the cardiovascular system. wikipedia.orgguidetopharmacology.org
Bone Metabolism: Ghrelin and its receptor are involved in the regulation of bone formation and metabolism. jocpr.comnih.gov
Neuropsychiatric Processes: Emerging evidence points to ghrelin's role in motivation, reward, and the pathophysiology of various neuropsychiatric conditions. nih.gov
The Critical Role of Acylation in Ghrelin S Bioactivity
A unique and essential feature of ghrelin is a post-translational modification known as acylation. nih.gov Specifically, for ghrelin to become biologically active and bind to its primary receptor, the GHS-R1a, a fatty acid, typically n-octanoic acid, must be attached to the serine-3 residue of the peptide. nih.govendocrine-abstracts.orgnih.gov This process is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). nih.govroyalsocietypublishing.org
The discovery of this acylation was pivotal, as the initial synthetic versions of ghrelin, lacking this modification, were found to be inactive. royalsocietypublishing.org The octanoyl group is crucial for ghrelin's ability to activate the GHS-R1a and, consequently, for its effects on growth hormone release and appetite stimulation. royalsocietypublishing.org
Table 2: Forms of Ghrelin and their Receptor Activity
| Form of Ghrelin | Modification | GHS-R1a Activation | Primary Known Functions |
|---|---|---|---|
| Acyl-ghrelin | Octanoylation at Serine-3. nih.govendocrine-abstracts.org | Yes. royalsocietypublishing.org | Stimulates GH release, increases appetite. nih.gov |
| Des-acyl ghrelin | No acylation. wikipedia.org | No. wikipedia.orgroyalsocietypublishing.org | Potential roles in cell growth and metabolism. royalsocietypublishing.org |
An Overview of the Ghrelin Receptor System
Biosynthesis and Post-Translational Processing of Preproghrelin
The production of active ghrelin is a multi-step process involving enzymatic cleavage and a unique acylation event. nih.gov
Preproghrelin to Proghrelin Cleavage
The journey of ghrelin synthesis begins with the translation of the ghrelin gene (GHRL) into a 117-amino acid precursor protein called preproghrelin. researchgate.net In the endoplasmic reticulum, a specialized enzyme complex called the signal peptidase complex removes the N-terminal 23-amino acid signal peptide from preproghrelin. reactome.org This cleavage event results in the formation of a 94-amino acid intermediate known as proghrelin. researchgate.netreactome.org
Role of Ghrelin O-Acyltransferase (GOAT) in Acylation
The next critical step in ghrelin's maturation is acylation, a process catalyzed by the enzyme Ghrelin O-Acyltransferase (GOAT). tandfonline.comroyalsocietypublishing.org GOAT is a member of the membrane-bound O-acyltransferase (MBOAT) family and is primarily located in the endoplasmic reticulum of ghrelin-producing cells, such as the X/A-like cells in the stomach. tandfonline.comwikipedia.orgnih.gov The enzyme specifically recognizes proghrelin and facilitates the transfer of a fatty acid to it. oup.com This acylation is a prerequisite for the primary biological activities of ghrelin. pnas.orgnih.gov
Serine 3 Octanoylation: Mechanism and Functional Significance
GOAT specifically attaches an eight-carbon fatty acid, n-octanoic acid, to the hydroxyl group of the serine residue at the third position (Ser3) of the proghrelin peptide. nih.govpnas.org This process, known as octanoylation, occurs via an ester linkage. pnas.org The proposed reaction mechanism involves both the ghrelin peptide and an octanoyl-CoA substrate entering a channel within the GOAT enzyme. nih.gov A key histidine residue within the enzyme is thought to catalyze the transfer of the octanoyl group to the serine's hydroxyl group. nih.gov
This octanoylation is of immense functional significance. The acyl modification is essential for ghrelin to bind to and activate its cognate receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a). nih.govtandfonline.compnas.org This interaction mediates many of ghrelin's well-known effects, including the stimulation of growth hormone release, appetite, and regulation of energy metabolism. nih.govfrontiersin.orgnih.gov
Identification of Acylation Site via Electron Transfer Dissociation (ETD)
Confirming the precise location of the octanoyl group on the ghrelin peptide is crucial for understanding its structure-function relationship. Electron Transfer Dissociation (ETD) is a sophisticated mass spectrometry technique that is particularly well-suited for this task. waters.com Unlike other fragmentation methods like collision-induced dissociation (CID), which can cause the labile octanoyl group to be lost, ETD preserves such post-translational modifications. nih.govnih.govbohrium.com In ETD, electrons are transferred to the multiply-charged peptide ions, causing fragmentation along the peptide backbone while leaving the acyl group intact on the serine residue. nih.govwikipedia.org This allows for the unambiguous identification of Serine 3 as the site of octanoylation by analyzing the resulting fragment ions. waters.com
Forms of Ghrelin and Their Biological Implications
Following acylation, proghrelin is further cleaved by prohormone convertases to produce the final, active form of the hormone, acyl-ghrelin. researchgate.net The unacylated form, known as des-acyl ghrelin, is also produced and circulates in the bloodstream, often in much higher concentrations than acyl-ghrelin. nih.govoup.com
Acyl-Ghrelin (Human)
Acyl-ghrelin is the 28-amino acid peptide with the n-octanoyl group attached at Serine 3. It is considered the primary active form of the hormone because it is the endogenous ligand for the GHS-R1a receptor. nih.govnih.gov
Key Biological Functions of Acyl-Ghrelin:
Stimulation of Growth Hormone Release: Acyl-ghrelin potently stimulates the release of growth hormone from the anterior pituitary gland. nih.govyoutube.comyoutube.com
Orexigenic Effects: It acts on the hypothalamus in the brain to stimulate appetite and food intake, earning it the nickname "the hunger hormone." nih.govnih.govyoutube.com
Energy Homeostasis: Acyl-ghrelin plays a role in the long-term regulation of body weight by promoting adiposity (fat storage) and reducing energy expenditure. nih.govnih.gov
Gastrointestinal Motility: It stimulates gastric acid secretion and gastric motility, preparing the digestive system for food intake. nih.govyoutube.com
Glucose Metabolism: Acyl-ghrelin can influence glucose homeostasis, with studies suggesting it can inhibit insulin (B600854) secretion. nih.gov
The diverse functions of acyl-ghrelin are mediated through its binding to the GHS-R1a receptor, which is expressed in various tissues, including the pituitary, hypothalamus, and other peripheral organs. nih.govfrontiersin.org
Table 1: Key Molecules in Ghrelin Biosynthesis
| Molecule | Description | Key Function |
|---|---|---|
| Preproghrelin | 117-amino acid precursor polypeptide. researchgate.net | The initial translation product from the GHRL gene. nih.gov |
| Proghrelin | 94-amino acid intermediate peptide. reactome.org | Substrate for the enzyme GOAT. researchgate.net |
| Ghrelin O-Acyltransferase (GOAT) | Membrane-bound O-acyltransferase enzyme. tandfonline.comwikipedia.org | Catalyzes the octanoylation of proghrelin at Serine 3. royalsocietypublishing.orgoup.com |
| Acyl-Ghrelin | 28-amino acid peptide with an n-octanoyl group at Serine 3. nih.gov | The active form that binds to the GHS-R1a receptor to exert its biological effects. nih.gov |
| Des-acyl Ghrelin | 28-amino acid peptide without the acyl group. oup.com | Circulates in higher concentrations than acyl-ghrelin; its functions are distinct and can sometimes oppose those of acyl-ghrelin. oup.comeur.nlnih.gov |
Des-Acyl Ghrelin and Non-GHSR-1a Mediated Actions
While acylated ghrelin is the well-known ligand for the growth hormone secretagogue receptor 1a (GHSR-1a), its unacylated form, des-acyl ghrelin, is the most abundant isoform in circulation. nih.govnih.gov Des-acyl ghrelin does not bind to or activate the GHSR-1a and is therefore devoid of the endocrine activities associated with its acylated counterpart, such as stimulating growth hormone release and appetite. nih.govnih.gov
However, a growing body of evidence indicates that des-acyl ghrelin is not an inactive metabolite but possesses its own distinct biological functions mediated through receptors other than GHSR-1a. nih.govnih.gov Research has demonstrated that both ghrelin and des-acyl ghrelin can inhibit apoptosis in primary cardiomyocytes and endothelial cells. nih.gov These protective effects are mediated through the activation of signaling pathways involving extracellular signal-regulated kinase-1/2 (ERK1/2) and Akt serine kinases. nih.gov Furthermore, studies on C2C12 skeletal myoblasts have shown that both isoforms promote differentiation and fusion into myotubes. nih.gov
These shared activities suggest the existence of a novel, yet-to-be-identified receptor that recognizes both the acylated and unacylated forms of ghrelin. nih.govnih.gov In cardiomyocytes, des-acyl ghrelin has also been shown to have metabolic effects that are distinct from and sometimes opposite to those of acylated ghrelin, such as on glucose and fatty acid uptake. capes.gov.br The anti-inflammatory and fat-sparing effects of ghrelin in cancer cachexia models have also been observed to occur independently of GHSR-1a, suggesting a role for alternative receptors or pathways. biorxiv.org
Other Acyl-Ghrelin Isoforms
The primary and most studied form of ghrelin is acylated with an n-octanoyl (C8:0) group at the serine-3 position. nih.gov However, research has revealed that the ghrelin gene can produce a variety of other acyl-ghrelin isoforms. nih.gov The enzyme responsible for ghrelin acylation, Ghrelin O-acyltransferase (GOAT), can utilize other fatty acids as substrates. Consequently, forms of ghrelin with different acyl modifications have been identified, including n-decanoyl (C10:0) ghrelin and n-decenoyl ghrelin. nih.govphysiology.org In some species, such as tilapia, n-decanoic acid modification is the predominant form. oup.com These various isoforms are also considered bioactive molecules. nih.gov
Obestatin (B13227) and its Relationship to Proghrelin
Obestatin is a 23-amino acid peptide that is also derived from the same precursor, preproghrelin. mdpi.comnih.gov It is produced through the post-translational processing of this common prohormone. mdpi.com Initially, obestatin was reported to have functions that antagonize ghrelin's effects, particularly in the regulation of food intake, where it was described as an appetite-suppressing hormone. nih.govkarger.com
However, the relationship between ghrelin and obestatin is complex and remains a subject of scientific debate. mdpi.com While some studies support opposing roles, others have found no effect of obestatin on ghrelin-induced actions. nih.gov There is also evidence for synergistic and complementary roles in various physiological systems, including muscle maintenance and repair. mdpi.com The receptor for obestatin is still not definitively identified, with the G protein-coupled receptor 39 (GPR39) having been proposed but also contested. karger.com The ratio of circulating ghrelin to obestatin is often studied as a potential indicator of metabolic status. nih.gov
Structural Characterization of Ghrelin
The unique biological activity of ghrelin is intrinsically linked to its specific molecular structure, which has been investigated through various biochemical and computational methods.
Primary Structure and Conserved Domains
Human ghrelin is a 28-amino acid peptide. nih.gov Its defining feature is a unique post-translational modification: the esterification of an n-octanoyl group to the hydroxyl side chain of the serine residue at position 3 (Ser3). nih.govoup.com This acylation is essential for ghrelin's ability to bind and activate the GHSR-1a receptor and to exert its primary endocrine functions. herts.ac.ukphysiology.org
The amino acid sequences of mammalian ghrelins are highly conserved, particularly the first 10 amino acids in the N-terminal region, which are identical across these species. physiology.org This strong conservation underscores the critical importance of the N-terminus, which includes the acylated serine, for the peptide's biological activity. physiology.org The core active region necessary to elicit a receptor response has been identified as the first 4-5 residues, including the octanoyl-Ser3. nih.gov
| Position | Amino Acid | Abbreviation |
|---|---|---|
| 1 | Glycine | Gly |
| 2 | Serine | Ser |
| 3 | Serine (Octanoylated) | Ser(Oct) |
| 4 | Phenylalanine | Phe |
| 5 | Leucine | Leu |
| 6 | Serine | Ser |
| 7 | Proline | Pro |
| 8 | Glutamic Acid | Glu |
| 9 | Histidine | His |
| 10 | Glutamine | Gln |
| 11 | Arginine | Arg |
| 12 | Valine | Val |
| 13 | Glutamine | Gln |
| 14 | Glutamine | Gln |
| 15 | Arginine | Arg |
| 16 | Lysine | Lys |
| 17 | Glutamic Acid | Glu |
| 18 | Serine | Ser |
| 19 | Lysine | Lys |
| 20 | Lysine | Lys |
| 21 | Proline | Pro |
| 22 | Proline | Pro |
| 23 | Alanine | Ala |
| 24 | Lysine | Lys |
| 25 | Leucine | Leu |
| 26 | Proline | Pro |
| 27 | Arginine | Arg |
| 28 | Proline | Pro |
Three-Dimensional Structural Studies: NMR Spectroscopy and Molecular Dynamics Simulations
Investigating the three-dimensional structure of ghrelin has been challenging due to its high flexibility. nih.gov Early studies using proton nuclear magnetic resonance (¹H NMR) spectroscopy suggested that the peptide is largely unstructured or rapidly interconverting between conformations in an acidic aqueous solution. nih.gov
More advanced computational techniques, such as molecular dynamics (MD) simulations, have provided deeper insights. nih.govnih.gov These simulations, performed in water and in the presence of a lipid bilayer, indicate that ghrelin can adopt a more defined conformation. nih.gov A stable structure observed over nanosecond timescales includes a short alpha-helix, often around residues 7-13, and a distinct loop or hairpin-like bend structure involving residues around the 15-20 region. herts.ac.uknih.gov Solid-state NMR studies combined with computational modeling support these findings, suggesting an α-helical core (residues 8-17) and some polyproline II helical character in other regions when associated with a membrane. doaj.org
Ghrelin Receptor (GHSR-1a) Structure and Binding Dynamics
The biological effects of ghrelin are mediated through the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor. wikipedia.org This receptor is a crucial target for understanding and potentially treating various conditions related to metabolism and growth. nih.gov
G Protein-Coupled Receptor (GPCR) Classification and Architecture
GHSR-1a belongs to the Class A (rhodopsin-like) family of G protein-coupled receptors (GPCRs), the largest and most diverse group of membrane receptors in humans. wikipedia.orgnih.gov Like other GPCRs, it possesses a characteristic structure of seven transmembrane (TM) helices connected by alternating intracellular and extracellular loops, an extracellular N-terminus, and an intracellular C-terminus. nih.gov This architecture allows it to transduce extracellular signals into intracellular responses. GHSR-1a can couple to multiple G protein families, including Gαq/11, Gαi/o, and Gα12/13, leading to diverse downstream signaling pathways. nih.govnih.gov
Ligand-Binding Pocket Architecture: The "Bifurcated Pocket"
A distinctive feature of the GHSR-1a is its "bifurcated pocket," a ligand-binding cavity divided into two sub-pockets. researchgate.net This unique architecture is formed by a salt bridge between glutamic acid E124 in TM3 and arginine R283 in TM6. researchgate.net This division creates a larger cavity (cavity I) and a smaller one (cavity II), which is covered by the second extracellular loop (ECL2). researchgate.net This bifurcated structure is not observed in closely related GPCRs and is crucial for recognizing the octanoyl modification of ghrelin. researchgate.net
Structural Analysis via X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
The three-dimensional structures of GHSR-1a have been elucidated through advanced techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govresearchgate.net These studies have provided high-resolution insights into the receptor's conformation in both inactive and active states, bound to agonists like ghrelin and synthetic ligands, or antagonists. nih.govnih.gov Cryo-EM, in particular, has been instrumental in capturing the structure of the GHSR-G-protein signaling complex, revealing the molecular details of receptor activation and G protein coupling. nih.govnih.gov These structural analyses are fundamental for understanding the mechanics of receptor function and for the rational design of new drugs. youtube.com
Mechanisms of Ghrelin and Synthetic Ligand Binding to GHSR-1a
The binding of ghrelin to GHSR-1a is a complex process involving multiple interaction points. The N-terminal portion of ghrelin inserts deep into the receptor's binding pocket. nih.gov The octanoyl group at Ser3 is a critical determinant for high-affinity binding and receptor activation, occupying a hydrophobic region within the binding pocket. nih.gov
Structural studies have revealed that upon agonist binding, a series of conformational changes occur. These include the disruption of the E124-R283 salt bridge, an outward movement of the intracellular end of TM6, and an inward movement of TM7. nih.govnih.gov This rearrangement exposes the G protein-binding site on the intracellular side of the receptor, allowing for signal transduction. nih.gov
Synthetic agonists, such as the non-peptide molecule ibutamoren (B66304) (MK-0677), also bind to GHSR-1a and induce its activation. nih.govnih.gov Cryo-EM structures have shown that while ghrelin and ibutamoren have distinct chemical structures, they both induce similar conformational changes in the receptor to initiate signaling. nih.gov
GHSR-1a Constitutive Activity and its Structural Basis
A remarkable feature of GHSR-1a is its high level of constitutive activity, meaning it can signal without being bound to an agonist. nih.govresearchgate.net This intrinsic activity is estimated to be around 50% of its maximal signaling capacity. nih.govnih.gov The structural basis for this high constitutive activity is thought to involve interactions between the transmembrane domains and the second extracellular loop (ECL2). nih.gov Specifically, an aromatic cluster on the inner face of the extracellular ends of TM6 and TM7 has been identified as a key determinant. nih.gov
Mutations in GHSR-1a can affect its constitutive activity. For instance, the A204E mutation in ECL2 has been shown to abolish constitutive activity and is associated with familial short stature. nih.govjci.org This highlights the physiological importance of this ligand-independent signaling in processes like growth hormone regulation. nih.govresearchgate.net Inverse agonists, such as [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-substance P (MSP), can bind to the receptor and inhibit this constitutive signaling. nih.govresearchgate.net
Ghrelin Receptor (GHSR-1a) Signal Transduction Cascades
The activation of GHSR-1a by ghrelin triggers a conformational change in the receptor, facilitating its interaction with various heterotrimeric G proteins and initiating downstream signaling pathways. nih.gov While GHSR-1a can couple to multiple G protein families, including Gαq/11, Gαi/o, and Gα12/13, the specific pathway activated depends on the cellular environment and the presence of other interacting receptors. pnas.org
Gαq Protein Coupling and Downstream Activation
The most well-characterized signaling pathway for GHSR-1a involves its coupling to the Gαq/11 family of G proteins. nih.govnih.gov This interaction is a cornerstone of ghrelin's action in many cell types, leading to a series of downstream events that ultimately mediate many of its physiological effects. nih.govnih.gov
Upon activation by the Gαq/11 subunit, the membrane-bound enzyme Phospholipase C (PLC) is stimulated. nih.govnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.govyoutube.com The production of IP3 is a critical step in ghrelin's signaling cascade, as it diffuses from the plasma membrane into the cytosol to interact with its specific receptors. youtube.com
The primary intracellular target of IP3 is the IP3 receptor, a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). youtube.com The binding of IP3 to its receptor triggers the opening of these channels, leading to a rapid release of stored calcium ions (Ca2+) from the ER into the cytoplasm. nih.govyoutube.comnih.gov This results in a transient but significant increase in the intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This mobilization of intracellular calcium is a hallmark of ghrelin-induced signaling and has been observed in various cell types, including glial cells and neurons. nih.gov In some cells, this initial release of calcium from intracellular stores is followed by an influx of extracellular calcium through store-operated calcium entry pathways. nih.gov
The other second messenger produced by PLC, diacylglycerol (DAG), remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC). nih.govnih.gov Activated PKC, a serine/threonine kinase, then phosphorylates a variety of downstream target proteins, thereby modulating their activity and leading to diverse cellular responses. nih.govnih.gov For instance, in human colonic epithelial cells, ghrelin-induced PKC activation leads to the phosphorylation and activation of the NF-κB pathway, resulting in the production of interleukin-8 (IL-8). nih.gov Furthermore, studies in porcine pituitary cells have shown that the blockade of PKC inhibits ghrelin-induced growth hormone secretion, highlighting its essential role in this process. nih.gov Research has also indicated that ghrelin can influence the expression of specific PKC isoforms, such as PKC-ε and PKC-δ, in pulmonary arterial smooth muscle cells. nih.gov
Gα12/13 Protein Coupling and RhoA Kinase Activation
In addition to the canonical Gαq pathway, GHSR-1a can also couple to the Gα12/13 family of G proteins. pnas.org This coupling initiates a distinct signaling cascade involving the activation of RhoA, a small GTPase, and its downstream effector, Rho-associated protein kinase (ROCK). nih.govnih.gov The Gα12/13-RhoA pathway is known to play a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation. nih.govnih.gov While the specific physiological consequences of ghrelin-mediated Gα12/13 signaling are still under investigation, this pathway represents an important alternative mechanism through which ghrelin can exert its pleiotropic effects.
Role of Gαi Coupling in Specific Pathways
GHSR-1a can also engage the Gαi/o family of G proteins, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. pnas.orgyoutube.comkhanacademy.org This mode of coupling is often observed in the context of receptor heterodimerization. For example, when GHSR-1a forms a heterodimer with the dopamine D1 receptor, co-activation by both ghrelin and dopamine causes a switch in GHSR-1a coupling from Gαq to Gαi. nih.gov Similarly, heterodimerization with the somatostatin (B550006) receptor 5 (SST5) can lead to Gαi/o coupling, allowing ghrelin to suppress glucose-stimulated insulin secretion. nih.gov
Compound Information
| Compound Name |
| Ghrelin (human) (trifluoroacetate salt) |
| Phospholipase C (PLC) |
| Inositol 1,4,5-trisphosphate (IP3) |
| Diacylglycerol (DAG) |
| Protein Kinase C (PKC) |
| RhoA |
| Rho-associated protein kinase (ROCK) |
| Interleukin-8 (IL-8) |
| Cyclic AMP (cAMP) |
| Dopamine |
| Somatostatin |
Interactive Data Tables
Ghrelin-Induced Signaling Pathways and Key Mediators
| G Protein Family | Primary Effector | Second Messengers | Key Downstream Kinases | References |
| Gαq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Protein Kinase C (PKC) | nih.govnih.govnih.gov |
| Gα12/13 | RhoGEFs | - | Rho-associated protein kinase (ROCK) | pnas.orgnih.govnih.gov |
| Gαi/o | Adenylyl Cyclase (inhibited) | Cyclic AMP (cAMP) (decreased) | - | nih.govpnas.orgnih.gov |
Cellular Responses to Ghrelin-Mediated PKC Activation
| Cell Type | Downstream Effect | Reference |
| Human Colonic Epithelial Cells | NF-κB activation and Interleukin-8 (IL-8) production | nih.gov |
| Porcine Pituitary Cells | Growth Hormone secretion | nih.gov |
| Pulmonary Arterial Smooth Muscle Cells | Regulation of PKC-ε and PKC-δ expression | nih.gov |
Cyclic AMP Response Element (CRE) Mediated Transcription
Ghrelin has been shown to stimulate the phosphorylation of the cAMP response-element binding protein (CREB). nih.gov This activation is a crucial step in mediating some of ghrelin's effects on neuronal plasticity and gene expression. Research indicates that ghrelin's influence on CREB is mediated through the activation of the cyclic AMP (cAMP) and protein kinase A (PKA) pathway. nih.gov In hippocampal neurons, this ghrelin-induced CREB activation has been linked to the reorganization of cytoskeletal proteins, suggesting a role in structural changes within the cell. nih.gov Furthermore, the activation of CREB by ghrelin can also be influenced by other signaling molecules, highlighting the interconnectedness of these intracellular pathways. nih.govnih.gov
Serum Response Element (SRE) Activation
The ghrelin receptor's activity can also lead to the activation of the Serum Response Element (SRE), a sequence in the DNA that binds transcription factors to regulate gene expression. This activation is a downstream effect of the G-protein-coupled receptor's signaling cascade. Studies have shown that the ghrelin receptor can constitutively activate SRE-mediated transcription. This process appears to be independent of G i/o protein coupling, as treatment with pertussis toxin did not affect this constitutive activity. researchgate.net The activation of SRE is a key mechanism through which ghrelin can influence long-term cellular responses, including cell proliferation and differentiation.
Crosstalk with Other Intracellular Pathways
Ghrelin's influence extends beyond a single signaling cascade, engaging in significant crosstalk with other major intracellular pathways. This integration of signals allows for a more nuanced and context-dependent cellular response.
Mitogen-Activated Protein Kinase (MAPK) Signaling (ERK1/2, p38-MAPK)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical mediator of ghrelin's effects on cell proliferation and other cellular processes. researchgate.net Ghrelin has been shown to activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK pathway. researchgate.netnih.gov This activation can occur through various mechanisms, including a Ras-independent pathway involving protein kinase C (PKC). nih.gov
In different cell types, ghrelin's stimulation of ERK1/2 has been linked to proliferative effects. For instance, in human osteoblasts, both ghrelin and its unacylated form (UAG) stimulate proliferation via the MAPK and PI3K pathways. bioscientifica.com The activation of ERK1/2 is a point of convergence for multiple signaling pathways initiated by ghrelin. nih.gov
Besides ERK1/2, ghrelin can also modulate the activity of another MAPK, p38-MAPK. While some studies show ghrelin can decrease p38 activity, the specific effects can be context-dependent and influenced by the cellular environment. researchgate.net
| Cell Type | Ghrelin-Induced MAPK Effect | Downstream Consequence |
| Pituitary GH3 cells | ERK1/2 activation | Cell proliferation |
| 3T3-L1 adipocytes | ERK1/2 and PI3K/Akt activation | Proliferative effect |
| Human osteoblasts | ERK activation | Stimulation of proliferation |
| Intestinal epithelial cells | ERK 1/2 phosphorylation | Promotion of cell proliferation |
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another crucial signaling route influenced by ghrelin, often working in concert with the MAPK pathway. bioscientifica.comnih.gov Ghrelin has been demonstrated to promote the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov This activation of the PI3K/Akt pathway is involved in mediating ghrelin's pro-proliferative and anti-apoptotic effects in various cell types. nih.govnih.gov
For example, in intestinal epithelial cells, ghrelin's proliferative effect is mediated through both PI3K/Akt phosphorylation and epidermal growth factor receptor (EGFR) trans-activation, with both pathways converging to stimulate ERK 1/2. nih.gov Similarly, in high glucose-induced islet cells, ghrelin has been shown to regulate proliferation and apoptosis through the PI3K-Akt signaling pathway. nih.gov Research has also indicated that ghrelin-induced autophagy in cortical neurons can be modulated by the PI3K/Akt pathway. aging-us.com
| Cell Line | Ghrelin's Effect on PI3K/Akt Pathway | Outcome |
| FHs74Int and Caco-2 intestinal epithelial cells | PI3K-Akt phosphorylation | Promotes cell proliferation |
| MIN6 islet cells (high glucose-induced) | Attenuates inhibition of PI3K-Akt related proteins | Regulates proliferation and apoptosis |
| Human osteoblasts | PI3K activity involved | Stimulates proliferation |
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway (Jak2/STAT3)
Ghrelin also interacts with the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly involving JAK2 and STAT3. This pathway is critical in mediating ghrelin's effects in various physiological and pathological conditions. For instance, in the context of sepsis-induced muscle wasting, ghrelin has been shown to lower the activation of the hypothalamic JAK2/STAT3 pathway. nih.gov
Conversely, in a model of myocardial injury in septic rats, ghrelin was found to inhibit the inflammatory response and apoptosis by repressing the JAK/STAT signaling pathway. nih.gov This was evidenced by decreased protein expression of phosphorylated JAK (p-JAK) and STAT3. nih.gov These findings suggest that ghrelin's modulation of the JAK/STAT pathway can have protective effects against inflammation and cell death. The interaction between ghrelin and the JAK/STAT pathway is also relevant in the context of leptin signaling, where ghrelin can inhibit leptin-stimulated phosphorylation of STAT3 and JAK2. mdpi.com
| Condition | Ghrelin's Effect on JAK/STAT Pathway | Consequence |
| Sepsis-induced acute skeletal muscle wasting | Lowers hypothalamic JAK2/STAT3 pathway activation | Ameliorates muscle wasting |
| Myocardial injury in septic rats | Represses JAK/STAT signaling pathway | Inhibits inflammatory response and apoptosis |
| Leptin-stimulated neurons | Inhibits phosphorylation of STAT3 and JAK2 | Induces leptin resistance |
AMP-Activated Protein Kinase (AMPK) Modulation
Ghrelin's influence on cellular energy homeostasis is partly mediated through its modulation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govnih.gov The activation of AMPK is a crucial mechanism for many of ghrelin's metabolic effects. mdpi.com
Research has demonstrated that hypothalamic AMPK signaling is essential for the growth hormone (GH) stimulatory responses to ghrelin. nih.govnih.gov Blocking hypothalamic AMPK activity has been shown to abolish the GH-releasing effect of ghrelin. nih.govnih.gov Furthermore, the orexigenic (appetite-stimulating) actions of ghrelin are also dependent on AMPK activation in specific hypothalamic neurons. monash.edu
The interaction between ghrelin and AMPK is complex and can be influenced by other factors such as nutrient availability. For example, acute glucose administration can suppress ghrelin-induced feeding, an effect that is dependent on AMPK in AgRP neurons. monash.edu This highlights the role of AMPK as a critical node for integrating hormonal and nutrient signals to regulate energy balance.
| System/Condition | Ghrelin's Effect on AMPK | Outcome |
| Hypothalamus | Activates AMPK signaling | Mediates GH-secretory responses |
| Hypothalamic AgRP neurons | Activates AMPK | Mediates orexigenic effects |
| Food restriction in voles | Increases AMPK activity | Regulates energy metabolism |
Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway Interactions
The mechanistic target of rapamycin (mTOR), a serine/threonine kinase, functions as a central regulator of cellular metabolism, growth, and proliferation. nih.govyoutube.com It integrates signals from nutrients, growth factors, and cellular energy status to control anabolic and catabolic processes. nih.govyoutube.com mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique components and downstream targets. nih.govmdpi.com mTORC1, which is sensitive to the inhibitor rapamycin, plays a crucial role in protein synthesis by phosphorylating targets like ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). mdpi.commdpi.com
Research has revealed a reciprocal relationship between gastric mTOR signaling and ghrelin production. nih.gov During periods of fasting, mTOR activity in the stomach is down-regulated, which corresponds with an increase in gastric preproghrelin and circulating ghrelin levels. nih.gov Conversely, in states of energy surplus, such as in genetically obese db/db mice, gastric mTOR signaling is enhanced, while gastric preproghrelin and circulating ghrelin are decreased. nih.gov
Experimental manipulation of the mTOR pathway has provided further evidence for its role in regulating ghrelin. Inhibition of gastric mTOR signaling with rapamycin stimulates the expression of gastric preproghrelin and ghrelin mRNA, leading to increased plasma ghrelin. nih.gov On the other hand, activation of gastric mTOR signaling, for instance by the administration of L-leucine, results in decreased expression of gastric preproghrelin and lower levels of plasma ghrelin. nih.gov At the molecular level, overexpression of mTOR has been shown to attenuate ghrelin promoter activity. nih.gov
Table 1: Effects of mTOR Pathway Modulation on Ghrelin
| Experimental Condition | Gastric mTOR Signaling | Gastric Preproghrelin/Ghrelin Levels |
| Fasting | Decreased | Increased |
| db/db mice (obese) | Enhanced | Decreased |
| Rapamycin administration | Inhibited | Increased |
| L-leucine administration | Activated | Decreased |
Glycogen Synthase Kinase (GSK)-3β and p70S6K Regulation
Glycogen synthase kinase-3 (GSK3), a constitutively active serine/threonine kinase, is involved in a multitude of cellular processes. nih.gov It exists as two paralogs, GSK3α and GSK3β. nih.gov The activity of GSK3 is primarily regulated through the inhibitory phosphorylation of a serine residue (Ser21 in GSK3α and Ser9 in GSK3β). nih.gov For GSK3 to phosphorylate the majority of its substrates, a "priming" phosphorylation on the substrate protein is often required at a residue located C-terminal to the GSK3 target site. nih.gov
Unexpectedly, studies have revealed that GSK3 positively regulates the activity of the p70 ribosomal protein S6 kinase 1 (S6K1), a key player in cell growth and proliferation. nih.gov S6K1's function is critical in processes such as protein synthesis, metabolism, and cell cycle progression, and its dysregulation is implicated in diseases like type 2 diabetes and cancer. nih.govmerckmillipore.com The activation of S6K1 is regulated by mTORC1, which phosphorylates key motifs. nih.gov Research indicates that GSK3 cooperates with mTOR to control the activity of S6K1. nih.gov
The mechanism by which GSK3 promotes S6K1 activity appears to be indirect. Inhibition of GSK3 leads to a reduction in the phosphorylation of Akt, a kinase that acts upstream of mTORC1 and positively regulates it. nih.gov This suggests that GSK3's influence on S6K1 is mediated through its regulation of Akt activity. nih.gov
Receptor Regulation and Desensitization Mechanisms
GHSR1a/β-Arrestin-2 Interaction Kinetics
The interaction between the growth hormone secretagogue receptor 1a (GHSR1a) and β-arrestin-2 is a key step in receptor desensitization and signaling. β-arrestins are proteins that bind to activated G protein-coupled receptors (GPCRs), sterically hindering their interaction with G proteins and promoting receptor internalization. columbia.edu GPCRs are often classified based on the stability of their interaction with β-arrestins. Class A GPCRs form transient complexes with β-arrestins at or near the plasma membrane, while Class B GPCRs form more stable complexes that traffic to endocytic vesicles. nih.gov
Studies have shown that GHSR1a behaves as a Class A GPCR. nih.gov The interaction between GHSR1a and β-arrestin-2 is transient and primarily occurs at the plasma membrane, without the formation of stable endocytic vesicles containing both proteins. nih.gov This interaction is crucial for certain downstream signaling events, such as the GHSR1a-mediated induction of RhoA signaling and subsequent actin remodeling. nih.gov
The phosphorylation of the receptor is a critical step for β-arrestin recruitment. nih.gov G protein-coupled receptor kinase 2 (GRK2) and protein kinase C (PKC) are kinases that phosphorylate GHSR1a upon agonist stimulation, facilitating β-arrestin binding. nih.gov Interestingly, the C-terminal tail of GHSR1a, a common site for phosphorylation and β-arrestin interaction in many GPCRs, does not appear to be essential for β-arrestin recruitment to GHSR1a. nih.gov Instead, phosphorylation sites within the third intracellular loop of the receptor, such as Ser252 and Thr261, contribute to this process. nih.gov
Constitutive Internalization of GHSR-1a
A notable feature of GHSR1a is its high level of constitutive activity, meaning it can signal even in the absence of its ligand, ghrelin. nih.govrupress.orgwikipedia.org This constitutive activity is associated with a continuous, C-terminal-dependent internalization of the receptor. nih.govnih.gov This process is mechanistically distinct from agonist-induced internalization.
The constitutive internalization of GHSR-1a is dependent on the sequential activation of the monomeric G proteins Rab5 and Rab11. nih.gov Rab proteins are key regulators of intracellular vesicle trafficking. Rab5 is involved in the transport of vesicles to early endosomes, while Rab11 directs vesicles to recycling endosomes. nih.gov The constitutive activity of GHSR-1a leads to the recruitment of Rab5 without the typical preceding steps of GRK activation and β-arrestin recruitment that characterize agonist-induced internalization. nih.gov
This constitutive activity and internalization have physiological implications. For instance, the constitutive activity of GHSR1a can inhibit CaV2.1 and CaV2.2 calcium channels in hypothalamic neurons through a Gi/o-dependent mechanism, which may involve a reduction in the density of these channels at the plasma membrane. rupress.org This is in contrast to ghrelin-evoked inhibition of these channels, which is reversible and mediated by a Gq-dependent pathway. rupress.org
Neuroendocrine Regulation
Ghrelin's neuroendocrine functions are most prominently observed in its powerful stimulation of growth hormone (GH) secretion. This is achieved through a complex interplay with the hypothalamic-pituitary axis, involving direct actions on the pituitary gland and modulation of key hypothalamic neuropeptides.
Stimulation of Growth Hormone (GH) Secretion: Hypothalamic-Pituitary Axis Interactions
Ghrelin is a potent secretagogue of Growth Hormone (GH) from the anterior pituitary gland. nih.govnih.gov Its primary mechanism of action involves binding to the growth hormone secretagogue receptor (GHS-R), specifically the GHS-R1a subtype, which is a G-protein-coupled receptor. frontiersin.org This binding event triggers a signaling cascade that leads to the release of GH. nih.gov
Ghrelin's influence on GH secretion occurs at two principal levels:
Direct Pituitary Action: Ghrelin directly stimulates the somatotroph cells within the anterior pituitary to release GH. nih.govfrontiersin.org In vitro studies using primary pituitary cells have demonstrated that ghrelin can induce GH release, suggesting a direct effect on these cells. nih.gov
Hypothalamic Action: Ghrelin also acts on the hypothalamus to indirectly stimulate GH secretion. nih.govnih.gov It modulates the release of two key hypothalamic hormones: Growth Hormone-Releasing Hormone (GHRH) and Somatostatin (SST), the principal stimulator and inhibitor of GH release, respectively. nih.govnih.gov
The interaction within the hypothalamic-pituitary axis is synergistic. Ghrelin enhances the GH-releasing effect of GHRH. frontiersin.org It is proposed that ghrelin antagonizes the inhibitory tone of somatostatin, thereby augmenting the stimulatory signal of GHRH on the pituitary. nih.gov Evidence suggests that ghrelin can increase the electrical activity and c-fos expression in GHRH-producing neurons in the arcuate nucleus of the hypothalamus. nih.gov
Modulation of Neuropeptide Release (e.g., GHRH)
Ghrelin significantly modulates the release of neuropeptides that control GH secretion, most notably GHRH. nih.gov Studies have shown that ghrelin increases the release of GHRH from hypothalamic explants. nih.govresearchgate.net This stimulation of GHRH neurons appears to be a direct effect. plos.org
The mechanisms underlying ghrelin's modulation of GHRH release include:
Increased Excitability of GHRH Neurons: Ghrelin has been shown to increase the firing rate of GHRH neurons. nih.govplos.org This is achieved by depolarizing the membrane potential of these neurons. nih.gov
Modulation of Synaptic Inputs: Ghrelin can decrease inhibitory GABAergic synaptic transmission onto GHRH neurons, further contributing to their increased excitability and subsequent GHRH release. nih.govresearchgate.net
Interestingly, the stimulatory effect of ghrelin on GHRH neurons is independent of somatostatin, as demonstrated in studies using somatostatin knockout mice. plos.org This highlights a direct and robust action of ghrelin on the GHRH-secreting neurons.
Central Nervous System Modulations
Beyond its neuroendocrine role in GH regulation, ghrelin exerts profound effects on the central nervous system, particularly in hypothalamic circuits that govern appetite, energy homeostasis, and metabolism. ucsd.edujci.org
Hypothalamic Circuitry: Arcuate Nucleus (ARC) and Ventromedial Hypothalamus (VMH)
The hypothalamus, a critical center for regulating energy balance, is a primary target for ghrelin's actions. ucsd.eduoup.com Within the hypothalamus, the arcuate nucleus (ARC) and the ventromedial hypothalamus (VMH) are key sites of ghrelin activity. ucsd.edujci.org The ARC contains two main populations of neurons that are crucial for appetite control and are directly influenced by ghrelin. nih.gov
Ghrelin administration has been shown to activate neurons in these hypothalamic nuclei. jci.org The GHS-R is highly expressed in the ARC, a region with a less effective blood-brain barrier, allowing circulating ghrelin to readily access and influence these neurons. oup.com
Interactions with Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP) Neurons
A crucial aspect of ghrelin's orexigenic (appetite-stimulating) effect is its interaction with neurons in the ARC that co-express Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP). nih.govoup.com These NPY/AgRP neurons are potent stimulators of food intake. nih.gov
Ghrelin directly activates these "hunger neurons". oup.comnih.gov This activation leads to the release of NPY and AgRP, which in turn promote feeding behavior. oup.comoup.com Electrophysiological studies have confirmed that ghrelin increases the firing rate of NPY/AgRP neurons. nih.gov The orexigenic effects of ghrelin are significantly diminished in mice lacking both NPY and AgRP, underscoring the critical role of these neuropeptides in mediating ghrelin's actions on food intake. oup.com
Integration with Leptin and Orexin (B13118510) Signaling Pathways
Ghrelin's influence on energy balance is not isolated but is integrated with other key signaling pathways, including those of leptin and orexin.
Leptin: Leptin, an adipocyte-derived hormone, generally has effects opposite to those of ghrelin, promoting satiety and increasing energy expenditure. researchgate.netyoutube.com Leptin can inhibit NPY/AgRP neurons, the same neurons that ghrelin stimulates. researchgate.netyoutube.com Research indicates that leptin can transiently antagonize ghrelin's stimulatory effect on NPY neurons. nih.gov This interplay between ghrelin and leptin provides a sophisticated mechanism for the fine-tuning of energy homeostasis.
Orexin: Orexins (also known as hypocretins) are neuropeptides produced in the lateral hypothalamus that are involved in regulating arousal, wakefulness, and feeding. researchgate.net Ghrelin can activate orexin-producing neurons. researchgate.netoup.com The orexigenic effects of ghrelin are partially mediated through the orexin pathway. oup.com Studies have shown that blocking orexin signaling can attenuate ghrelin-induced feeding. oup.com This suggests a functional link where ghrelin's signal to increase food intake is relayed, in part, through the orexin system. oup.comnih.gov
Table of Key Interactions of Ghrelin in the CNS
| Interacting Molecule/Pathway | Location of Interaction | Effect of Interaction |
| Neuropeptide Y (NPY) | Arcuate Nucleus (ARC) | Ghrelin stimulates NPY release, promoting food intake. nih.govoup.com |
| Agouti-Related Protein (AgRP) | Arcuate Nucleus (ARC) | Ghrelin stimulates AgRP release, promoting food intake. nih.govoup.com |
| Leptin | Arcuate Nucleus (ARC) | Leptin antagonizes ghrelin's stimulation of NPY neurons. nih.gov |
| Orexin | Lateral Hypothalamus | Ghrelin activates orexin neurons, contributing to increased food intake. oup.com |
Influence on Synaptic Function and Plasticity in Feeding-Associated CircuitsGhrelin modulates synaptic plasticity in neuronal circuits that are crucial for controlling feeding behaviors.nih.govThis modulation occurs in response to changes in the body's energy status.nih.govThe hormone's orexigenic (appetite-stimulating) effects are largely dependent on its actions in the hypothalamus, particularly on Agouti-related protein (AgRP) and pro-opiomelanocortin (POMC) neurons.nih.govElectrophysiological studies have shown that ghrelin increases the activity of AgRP neurons and decreases the activity of POMC neurons.frontiersin.orgThis differential modulation is key to ghrelin's role in promoting food intake.nih.govfrontiersin.org
The mechanisms downstream of the ghrelin receptor (GHSR-1a) activation are complex and involve several parallel pathways, including the SIRT1/p53, AMPK, and mTOR pathways, which are critical for ghrelin's orexigenic action. nih.gov Ghrelin's influence extends to the structural plasticity of these circuits. For instance, in the mesolimbic system, which is associated with the rewarding aspects of food, ghrelin increases the neuronal activity and the density of excitatory synapses on dopaminergic neurons in the ventral tegmental area (VTA). frontiersin.org This leads to an increased release of dopamine in the nucleus accumbens (NAc), enhancing the motivation to seek food. frontiersin.org
Role in Neuronal Proliferation and Neurotrophic Factor ProductionGhrelin has demonstrated neuroprotective effects, including the ability to promote cell survival and inhibit apoptosis in various models of neuronal injury.nih.govnih.govIn the context of diabetic cognitive impairment, ghrelin has been shown to regulate the release of neurotrophic factors.nih.govSpecifically, it can increase the levels of pro-nerve growth factor (pro-NGF), mature nerve growth factor (NGF), and brain-derived neurotrophic factor (BDNF) in diabetic rats.nih.govThis, in turn, enhances the expression of synaptophysin and promotes the formation of dendritic spines, ultimately improving cognitive function.nih.gov
Furthermore, ghrelin's neuroprotective actions have been observed in models of cerebral ischemia, where it increases the tolerance of hippocampal and cerebral cortex neurons to injury by inhibiting apoptosis. nih.gov In cases of traumatic brain injury, ghrelin treatment has been associated with significant functional recovery, which is attributed to enhanced neuron preservation and prevention of blood-brain barrier breakdown. nih.gov
Modulation of Astrocyte FunctionAstrocytes, the most abundant glial cells in the brain, are active participants in metabolic regulation and express receptors for ghrelin.nih.govGhrelin directly influences astrocyte function, which in turn can modulate the activity of adjacent neuronal circuits involved in energy homeostasis.nih.govnih.govResearch has shown that acylated ghrelin can rapidly stimulate the expression of glutamate (B1630785) transporters and increase glutamate uptake by hypothalamic astrocytes.nih.govresearchgate.netSimultaneously, it reduces the levels of glucose transporter 2 (GLUT2) and decreases glucose uptake by these cells.nih.govresearchgate.net
These actions suggest that ghrelin alters local glucose and glutamate metabolism within the hypothalamus, thereby changing the signals and nutrients available to neighboring neurons. nih.govcore.ac.uk The effects on glutamate and glucose transporters are at least partially mediated through the ghrelin receptor GHSR-1A. nih.govresearchgate.net Ghrelin can also induce depolarization of astrocytes, although this effect appears to be indirect and mediated by neuronal activity. researchgate.net
Gastrointestinal System Regulation
Gastric Acid Secretion MechanismsGhrelin is a potent stimulator of gastric acid secretion, with an efficacy comparable to that of histamine (B1213489) and gastrin in some studies.researchgate.netwjgnet.comThe primary mechanism for this action involves the vagus nerve.researchgate.netwjgnet.comnih.govBoth peripheral and central administration of ghrelin have been shown to increase gastric acid output, and this effect is completely abolished by vagotomy (surgical cutting of the vagus nerve).researchgate.netwjgnet.comnih.gov
The role of histamine in mediating ghrelin's effect on acid secretion has been a subject of some debate. While some initial studies suggested that histamine was not involved, subsequent research has shown that famotidine, a histamine H2 receptor antagonist, completely inhibits ghrelin-induced acid secretion. wjgnet.com Furthermore, ghrelin administration has been found to increase the expression of histidine decarboxylase (HDC) mRNA in the gastric mucosa, an effect that is also prevented by vagotomy. wjgnet.com This indicates that ghrelin stimulates histamine release via the vagal nerve, which in turn acts on parietal cells to secrete acid. nih.gov Nitric oxide (NO) has also been identified as a mediator in this process, as administration of L-NAME, a nitric oxide synthase inhibitor, inhibits the increase in gastric acid output caused by ghrelin. nih.gov
Gastric Motility RegulationGhrelin plays a significant role in stimulating gastrointestinal motility.numberanalytics.comfrontiersin.orgIt has a prokinetic effect, meaning it enhances and coordinates gut movement.numberanalytics.comSpecifically, ghrelin has been shown to accelerate gastric emptying and increase the amplitude and frequency of gastric contractions in both animal and human studies.numberanalytics.comnih.govThis effect is mediated through its interaction with the ghrelin receptor (GHSR), which is expressed throughout the gastrointestinal tract, including the stomach and intestines.numberanalytics.com
In humans, intravenous administration of ghrelin can induce a premature phase III of the migrating motor complex (MMC), which is a pattern of strong contractions in the stomach during fasting. nih.gov This effect appears to be direct and not mediated by the release of other gastrointestinal hormones like motilin. nih.gov The vagus nerve is also involved in ghrelin's regulation of motility. nih.gov
Vagal Nerve Involvement in Peripheral-Central SignalingThe vagus nerve is a critical communication pathway between the gastrointestinal tract and the central nervous system, and it plays a key role in mediating many of ghrelin's effects.nih.govnih.govGhrelin, produced in the stomach, transmits signals to the brain largely via the afferent (sensory) fibers of the vagus nerve.nih.govresearchgate.netThis gut-brain signaling is essential for ghrelin's orexigenic actions, as blocking the vagal afferent pathway abolishes ghrelin-induced feeding.researchgate.net
Research Findings on Ghrelin's Mechanisms
| System | Specific Action | Key Mediators | Experimental Observations |
| Central Nervous System | Synaptic Plasticity | AgRP/POMC neurons, Dopamine | Ghrelin increases AgRP and decreases POMC neuron activity. Increases excitatory synapses on VTA dopaminergic neurons. nih.govfrontiersin.org |
| Neurogenesis | BDNF, NGF | Ghrelin increases the release of neurotrophic factors, promoting neuronal survival and spine formation. nih.govnih.gov | |
| Astrocyte Function | Glutamate/Glucose Transporters | Ghrelin increases glutamate uptake and decreases glucose uptake by astrocytes via the GHSR-1A receptor. nih.govresearchgate.net | |
| Gastrointestinal System | Gastric Acid Secretion | Vagus nerve, Histamine, Nitric Oxide | Ghrelin's effect is abolished by vagotomy and inhibited by histamine H2 blockers and NOS inhibitors. researchgate.netwjgnet.comnih.gov |
| Gastric Motility | GHSR, Vagus nerve | Ghrelin accelerates gastric emptying and induces premature phase III of the MMC. numberanalytics.comnih.gov | |
| Vagal Signaling | Afferent vagal fibers, Nodose ganglion | Blockade of the vagal pathway abolishes ghrelin-induced feeding. GHSR is expressed in nodose ganglion neurons. nih.govresearchgate.net |
Compound Names Mentioned
| Compound Name |
| Ghrelin (human) (trifluoroacetate salt) |
| Agouti-related protein (AgRP) |
| Pro-opiomelanocortin (POMC) |
| Dopamine |
| Pro-nerve growth factor (pro-NGF) |
| Nerve growth factor (NGF) |
| Brain-derived neurotrophic factor (BDNF) |
| Synaptophysin |
| Glutamate |
| Glucose |
| Famotidine |
| Histamine |
| Nitric oxide |
| L-NAME (L-NG-Nitroarginine methyl ester) |
| Motilin |
| Leptin |
| Insulin |
| Gastrin |
| Neuropeptide Y (NPY) |
| GABA (Gamma-Aminobutyric acid) |
| Orexin |
| Glucocorticoids |
| Rosiglitazone |
| Cholecystokinin |
| Glucagon-like peptide 1 |
| Vimentin |
| Glial fibrillary acidic protein (GFAP) |
| Lactate |
| Glycogen |
| Minocycline |
| β-catenin |
| Cyclin D1 |
| c-myc |
| Hexarelin |
| Amyloid beta (Aβ) |
| Tuj1 (neuron-specific class III beta-tubulin) |
| Capsaicin |
| Atropine |
| [D-Lys (3)]-GHRP-6 |
| H2O2 (Hydrogen peroxide) |
| Lipopolysaccharide (LPS) |
| PYY(3-36) |
| MR-409 |
| Growth hormone-releasing hormone (GHRH) |
| Desacyl-ghrelin |
| Acyl-ghrelin |
| Trifluoroacetate |
This article explores the multifaceted roles of the chemical compound Ghrelin (human) (trifluoroacetate salt), focusing on its intricate involvement in the central nervous and gastrointestinal systems. The content herein delves into specific mechanistic actions, including its influence on synaptic function, neurogenesis, astrocyte modulation, and regulation of gastric processes.
Influence on Synaptic Function and Plasticity in Feeding-Associated Circuits
Ghrelin is a significant modulator of synaptic plasticity within the neuronal circuits that govern feeding behavior, with its actions fluctuating in response to the body's energy status. nih.govnih.gov The appetite-stimulating, or orexigenic, properties of ghrelin are primarily executed in the hypothalamus through its differential impact on two key neuronal populations: Agouti-related protein (AgRP) and pro-opiomelanocortin (POMC) neurons. nih.gov Electrophysiological evidence demonstrates that ghrelin enhances the activity of AgRP neurons while concurrently suppressing POMC neuron activity. frontiersin.org This dual action is fundamental to its role in promoting food intake. nih.govfrontiersin.org
The signaling cascades initiated by the activation of the ghrelin receptor (GHSR-1a) are intricate, engaging multiple parallel pathways such as the SIRT1/p53, AMPK, and mTOR pathways, all of which are essential for ghrelin's orexigenic effects. nih.gov Ghrelin's influence also extends to inducing structural changes in these circuits. For example, within the mesolimbic system, which is integral to the rewarding aspects of food, ghrelin elevates the activity of dopaminergic neurons in the ventral tegmental area (VTA) and increases the density of their excitatory synapses. frontiersin.org This action boosts dopamine release in the nucleus accumbens (NAc), thereby amplifying the motivation to seek and consume food. frontiersin.org
Role in Neuronal Proliferation and Neurotrophic Factor Production
Ghrelin exhibits significant neuroprotective capabilities, including the promotion of cell survival and the inhibition of apoptosis (programmed cell death) in various models of neuronal damage. nih.govnih.gov In the specific context of diabetic cognitive impairment, ghrelin has been found to regulate the production and release of critical neurotrophic factors. nih.gov Studies have shown it can increase the levels of pro-nerve growth factor (pro-NGF), mature nerve growth factor (NGF), and brain-derived neurotrophic factor (BDNF). nih.gov This cascade of effects leads to an enhancement of synaptophysin expression and fosters the development of dendritic spines, which can contribute to improved cognitive function. nih.gov
Furthermore, the neuroprotective effects of ghrelin are evident in models of cerebral ischemia, where it has been shown to increase the resilience of neurons in the hippocampus and cerebral cortex to ischemic injury by suppressing apoptosis. nih.gov Following traumatic brain injury, treatment with ghrelin has been linked to notable functional recovery, an outcome attributed to better preservation of neurons and the prevention of blood-brain barrier disruption. nih.gov
Modulation of Astrocyte Function
Astrocytes, the most prevalent glial cells in the central nervous system, are not merely supportive cells but are active regulators of brain metabolism and express receptors for ghrelin. nih.gov Ghrelin exerts a direct influence on astrocyte function, which consequently allows these cells to modulate the activity of nearby neuronal circuits involved in maintaining energy balance. nih.govnih.gov Research indicates that the acylated form of ghrelin can rapidly trigger an increase in the expression of glutamate transporters on hypothalamic astrocytes, leading to enhanced glutamate uptake from the synaptic space. nih.govresearchgate.net Concurrently, ghrelin reduces the levels of glucose transporter 2 (GLUT2) on these same cells, thereby diminishing their glucose uptake. nih.govresearchgate.net
These findings suggest that ghrelin actively reshapes the local metabolic environment within the hypothalamus by altering glucose and glutamate availability for adjacent neurons. nih.govcore.ac.uk These effects are mediated, at least in part, through the ghrelin receptor subtype GHSR-1A. nih.govresearchgate.net Ghrelin has also been observed to cause depolarization of astrocytes, an effect that appears to be an indirect consequence of ghrelin-induced neuronal activity. researchgate.net
Gastrointestinal System Regulation
Gastric Acid Secretion Mechanisms
Ghrelin is a powerful stimulant of gastric acid secretion, with studies reporting its potency to be on par with that of histamine and gastrin. researchgate.netwjgnet.com The principal pathway for this function is mediated by the vagus nerve. researchgate.netwjgnet.comnih.gov Administration of ghrelin, whether peripherally or directly into the central nervous system, leads to a marked increase in gastric acid production, an effect that is entirely nullified by vagotomy (the surgical severing of the vagus nerve). researchgate.netwjgnet.comnih.gov
The involvement of histamine in this process has been clarified over time. While early findings were inconclusive, subsequent research demonstrated that famotidine, an antagonist of the histamine H2 receptor, effectively blocks ghrelin-induced acid secretion. wjgnet.com Moreover, ghrelin administration upregulates the mRNA expression of histidine decarboxylase (HDC), the enzyme responsible for histamine synthesis in the gastric mucosa, an effect that is also dependent on an intact vagus nerve. wjgnet.com This indicates that ghrelin's mechanism involves vagal nerve stimulation, leading to histamine release, which then acts on parietal cells to secrete acid. nih.gov Nitric oxide (NO) also plays a role as a mediator; the ghrelin-induced increase in gastric acid is inhibited by L-NAME, a nitric oxide synthase inhibitor. nih.gov
Gastric Motility Regulation
Ghrelin functions as a significant prokinetic agent, enhancing and coordinating the muscular contractions of the gastrointestinal tract. numberanalytics.comfrontiersin.org It has been consistently shown to accelerate the rate of gastric emptying and to increase the force and frequency of gastric contractions in both animal models and human subjects. numberanalytics.comnih.gov This action is mediated through the ghrelin receptor (GHSR), which is widely expressed in the stomach and intestines. numberanalytics.com
In humans, intravenous ghrelin administration can trigger a premature phase III of the migrating motor complex (MMC), which consists of powerful, cleansing contractions of the stomach that occur during periods of fasting. nih.gov This effect is believed to be a direct action of ghrelin, independent of other gastrointestinal hormones like motilin. nih.gov The vagus nerve is also implicated in ghrelin's ability to regulate gastric motility. nih.gov
Vagal Nerve Involvement in Peripheral-Central Signaling
The vagus nerve serves as a crucial bidirectional highway, relaying information between the gastrointestinal tract and the brain, and it is fundamental to many of ghrelin's physiological effects. nih.govnih.gov As ghrelin is produced by the stomach, its hunger signals are largely transmitted to the brain via the afferent (sensory) fibers of the vagus nerve. nih.govresearchgate.net The integrity of this gut-brain axis is essential for ghrelin's orexigenic function, as demonstrated by studies where blocking the vagal afferent pathway negates ghrelin's ability to stimulate feeding. researchgate.net
Research Findings on Ghrelin's Mechanisms
| System | Specific Action | Key Mediators | Experimental Observations |
| Central Nervous System | Synaptic Plasticity | AgRP/POMC neurons, Dopamine | Ghrelin increases AgRP and decreases POMC neuron activity. Increases excitatory synapses on VTA dopaminergic neurons. nih.govfrontiersin.org |
| Neurogenesis | BDNF, NGF | Ghrelin increases the release of neurotrophic factors, promoting neuronal survival and spine formation. nih.govnih.gov | |
| Astrocyte Function | Glutamate/Glucose Transporters | Ghrelin increases glutamate uptake and decreases glucose uptake by astrocytes via the GHSR-1A receptor. nih.govresearchgate.net | |
| Gastrointestinal System | Gastric Acid Secretion | Vagus nerve, Histamine, Nitric Oxide | Ghrelin's effect is abolished by vagotomy and inhibited by histamine H2 blockers and NOS inhibitors. researchgate.netwjgnet.comnih.gov |
| Gastric Motility | GHSR, Vagus nerve | Ghrelin accelerates gastric emptying and induces premature phase III of the MMC. numberanalytics.comnih.gov | |
| Vagal Signaling | Afferent vagal fibers, Nodose ganglion | Blockade of the vagal pathway abolishes ghrelin-induced feeding. GHSR is expressed in nodose ganglion neurons. nih.govresearchgate.net |
Energy Homeostasis and Metabolism at a Cellular Level
Ghrelin, a 28-amino acid peptide hormone, plays a significant role in regulating energy balance and metabolism at the cellular level. Its actions are multifaceted, influencing key metabolic pathways and maintaining cellular equilibrium in vital organs.
Regulation of Cellular Energy Metabolism Pathways
Ghrelin orchestrates cellular energy metabolism primarily through its interaction with the growth hormone secretagogue receptor (GHSR). researchgate.netnih.gov This interaction triggers a cascade of signaling events that modulate critical energy-sensing pathways.
One of the primary targets of ghrelin is the AMP-activated protein kinase (AMPK) pathway. researchgate.netnih.gov AMPK acts as a cellular energy sensor, being activated during periods of low energy status. jci.org Ghrelin stimulates AMPK activity in the hypothalamus, a key brain region for energy homeostasis. researchgate.netnih.govjci.org This activation is crucial for ghrelin's orexigenic (appetite-stimulating) effects. nih.govnih.gov By activating hypothalamic AMPK, ghrelin promotes food intake to restore energy balance. nih.govnih.gov Conversely, in peripheral tissues like the liver and adipose tissue, ghrelin has been shown to inhibit AMPK activity. nih.gov
Another significant pathway influenced by ghrelin is the mammalian target of rapamycin (mTOR) signaling pathway. nih.govnih.gov In the hypothalamus, ghrelin upregulates mTOR signaling, which contributes to its orexigenic action by increasing the expression of appetite-stimulating neuropeptides. nih.gov In the liver, the ghrelin-activated mTOR pathway, in conjunction with peroxisome proliferator-activated receptor-γ (PPARγ), stimulates lipogenesis (fat synthesis). nih.govpnas.org
The interplay between these pathways is complex and tissue-specific, allowing ghrelin to fine-tune cellular energy utilization and storage in response to the body's metabolic state.
Influence on Hypothalamic Fatty Acid Metabolism and Mitochondrial Respiration
Ghrelin's influence on energy homeostasis extends to the intricate regulation of fatty acid metabolism within the hypothalamus. nih.gov This central control of lipid metabolism is a key mechanism underlying its effects on food intake. nih.govbioscientifica.com
Upon binding to its receptor in the hypothalamus, ghrelin initiates a signaling cascade that activates AMPK. nih.govnih.gov This activation leads to the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), an enzyme responsible for producing malonyl-CoA. mdpi.com Malonyl-CoA is a critical inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation (fatty acid breakdown). nih.govnih.govresearchgate.net
Therefore, by activating AMPK and reducing malonyl-CoA levels, ghrelin effectively increases CPT1 activity in the ventromedial nucleus of the hypothalamus (VMH). nih.govnih.gov This enhancement of mitochondrial fatty acid oxidation in the hypothalamus is a crucial step in mediating ghrelin's orexigenic signals. nih.govnih.gov Interestingly, studies have shown that ghrelin's effects on fatty acid metabolism can be site-specific within the hypothalamus, with differential responses observed in the VMH and the arcuate nucleus (Arc). nih.gov
The modulation of hypothalamic fatty acid metabolism by ghrelin highlights a sophisticated mechanism through which this hormone senses and responds to the body's energy status, ultimately influencing feeding behavior.
Mechanisms of Glucose and Lipid Metabolism Modulation
Ghrelin exerts a profound influence on both glucose and lipid metabolism through a variety of direct and indirect mechanisms. researchgate.netnih.govnih.gov
Glucose Metabolism:
Ghrelin is recognized as a key regulator of glucose homeostasis. nih.gov It generally acts to increase blood glucose levels, particularly during times of fasting or stress, to ensure a steady energy supply. nih.gov The mechanisms behind this include:
Inhibition of Insulin Secretion: Ghrelin directly acts on pancreatic β-cells to suppress glucose-stimulated insulin secretion. nih.govnih.govoup.comtouro.edu This action is mediated through its receptor on these cells. nih.gov
Stimulation of Glucagon (B607659) Secretion: Ghrelin can stimulate the secretion of glucagon from pancreatic α-cells, which in turn promotes hepatic glucose production. nih.govoup.com
Regulation of Insulin Sensitivity: Acylated ghrelin has been associated with decreased insulin sensitivity, meaning that cells are less responsive to the effects of insulin. nih.govmdedge.com In contrast, unacylated ghrelin may have more favorable effects on insulin sensitivity. nih.gov
Central Nervous System (CNS) Actions: Ghrelin acts on the brain to increase the secretion of counter-regulatory hormones like growth hormone and cortisol, which also contribute to elevating blood glucose levels. nih.gov
Lipid Metabolism:
Ghrelin plays a significant role in promoting adiposity and fat storage. researchgate.netnih.govnih.gov Its effects on lipid metabolism are mediated through both central and peripheral actions:
Stimulation of Lipogenesis: In the liver and white adipose tissue (WAT), ghrelin promotes the synthesis of fatty acids and triglycerides. researchgate.netnih.govoup.com This is achieved by upregulating the expression of key lipogenic enzymes. nih.govoup.com
Central Regulation of Adiposity: By acting on hypothalamic neurons, ghrelin promotes the storage of energy as fat. nih.govnih.gov It stimulates the expression of proteins involved in fat storage in adipocytes. researchgate.netnih.gov
Modulation of Fat Distribution: Ghrelin can influence the distribution of fat within the body. researchgate.net
Roles in Maintaining Cellular Homeostasis in Metabolic Organs
Ghrelin contributes to the maintenance of cellular homeostasis in key metabolic organs, including the pancreas, liver, and adipose tissue, by modulating their function in response to metabolic cues.
Pancreas:
Within the pancreas, ghrelin's primary role is the regulation of hormone secretion. It is produced in pancreatic ε-cells and also in α-cells. nih.gov Ghrelin directly inhibits insulin secretion from β-cells and stimulates glucagon secretion from α-cells, thereby playing a crucial role in glucose homeostasis. nih.govnih.gov There is also evidence suggesting that ghrelin may have protective effects on β-cells under certain conditions. nih.gov
Liver:
In the liver, ghrelin directly stimulates lipogenesis, contributing to hepatic triglyceride accumulation. nih.govpnas.org This effect is mediated by the activation of the mTOR-PPARγ signaling pathway in hepatocytes. pnas.org While this action promotes energy storage, chronic elevation of ghrelin could potentially contribute to the development of hepatic steatosis (fatty liver). pnas.org
Adipose Tissue:
Ghrelin promotes adiposity by increasing the mass of white adipose tissue (WAT). researchgate.netnih.gov It stimulates the expression of genes involved in fat storage within adipocytes. nih.gov Centrally, ghrelin acts through the hypothalamus to increase lipogenesis in WAT. oup.com Conversely, ghrelin has been shown to decrease the activity of brown adipose tissue (BAT), which is involved in energy expenditure through thermogenesis. nih.gov
Through these tissue-specific actions, ghrelin helps to coordinate the body's metabolic response to changes in energy availability, thereby maintaining cellular homeostasis in these vital organs.
Other Mechanistic Contributions
Beyond its well-established roles in energy balance and metabolism, ghrelin also exhibits other important mechanistic contributions, notably its antioxidant and cellular protective properties.
Antioxidant Properties and Cellular Protection Mechanisms
Emerging evidence highlights ghrelin as a peptide with significant antioxidant and cytoprotective functions. nih.govnih.govtandfonline.com It appears to play a role in defending cells against oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govtandfonline.com
The antioxidant mechanisms of ghrelin are multifaceted and include:
Inhibition of ROS Formation: Ghrelin has been shown to inhibit the formation of ROS, thereby reducing cellular damage. tandfonline.com Unacylated ghrelin, in particular, has been observed to lower mitochondrial ROS production in skeletal muscle. diabetesjournals.orgnih.govresearchgate.net
Increased Antioxidant Enzyme Activity: Ghrelin can enhance the body's own antioxidant defense system by increasing the activity of antioxidant enzymes. nih.govtandfonline.com
Reduction of Lipid Peroxidation: By scavenging free radicals, ghrelin helps to reduce lipid peroxidation, a process that can damage cell membranes. tandfonline.com
Anti-inflammatory Effects: Ghrelin can suppress the expression of pro-inflammatory cytokines, which are often associated with oxidative stress. nih.gov
Neuroprotection: In the central nervous system, ghrelin has demonstrated neuroprotective effects, protecting neurons from damage, partly through its antioxidant properties. nih.gov
These antioxidant and cellular protection mechanisms suggest that ghrelin may have a broader therapeutic potential beyond its metabolic roles, potentially offering protection against conditions associated with oxidative stress. nih.govtandfonline.comresearchgate.net
Anti-inflammatory and Anti-apoptotic Cellular Effects
Ghrelin, a 28-amino acid peptide hormone, demonstrates significant protective roles within the body beyond its well-known functions in appetite regulation and growth hormone secretion. mdpi.comnih.gov Extensive research has illuminated its potent anti-inflammatory and anti-apoptotic capabilities across various physiological systems. capes.gov.brnih.gov These cytoprotective effects are mediated through complex signaling pathways, positioning ghrelin as a crucial regulator of cellular homeostasis, especially under conditions of stress and disease. mdpi.comresearchgate.net
The anti-inflammatory and anti-apoptotic actions of ghrelin are often intertwined, as inflammatory processes can trigger apoptosis, and inhibiting inflammation can prevent cell death. nih.gov Ghrelin exerts these effects by modulating the production of cytokines, regulating key signaling cascades, and influencing the expression of proteins central to cell survival and death. nih.govnih.gov These actions have been observed in numerous cell types, including immune cells, cardiomyocytes, neurons, and endothelial cells. nih.govoup.comcapes.gov.br
Anti-inflammatory Mechanisms
Ghrelin has been established as a potent anti-inflammatory agent, capable of mitigating inflammatory responses in various pathological states such as sepsis, arthritis, and inflammatory bowel disease. researchgate.netfrontiersin.org Its primary mechanism involves the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. frontiersin.orgmdpi.com This modulation is largely achieved through interaction with its cognate receptor, the growth hormone secretagogue receptor (GHS-R1a), which is expressed on immune cells like T-lymphocytes and monocytes. capes.gov.brfrontiersin.org
Research demonstrates that ghrelin significantly reduces the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov This suppression is achieved by inhibiting key inflammatory signaling pathways. One of the central pathways inhibited by ghrelin is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression. nih.govnih.gov By preventing the activation of NF-κB, ghrelin effectively halts the transcription of numerous pro-inflammatory mediators. nih.gov Furthermore, ghrelin has been shown to inhibit the NLRP3 inflammasome, a protein complex responsible for the activation of caspase-1 and the subsequent maturation of IL-1β. nih.gov
Concurrently, ghrelin promotes an anti-inflammatory environment by upregulating the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). nih.govfrontiersin.org The augmented release of IL-10 is often mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. frontiersin.orgnih.gov This dual action of suppressing pro-inflammatory signals while boosting anti-inflammatory responses underscores ghrelin's comprehensive role in controlling inflammation. nih.gov
Table 1: Ghrelin's Modulation of Inflammatory Cytokines and Signaling Pathways
| Effect | Target Cytokines | Signaling Pathway(s) Involved | Reference |
|---|---|---|---|
| Inhibition of Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6, IL-12, IL-17 | NF-κB, NLRP3 Inflammasome, JAK/STAT | nih.govnih.govnih.gov |
| Upregulation of Anti-inflammatory Cytokines | IL-10, TGF-β | p38 MAPK | nih.govfrontiersin.orgnih.gov |
Anti-apoptotic Mechanisms
Ghrelin functions as a critical survival factor, protecting a wide range of cells from apoptosis (programmed cell death) induced by various stimuli such as oxidative stress, hypoxia, and toxins. mdpi.comarchivessr.com This protective effect is crucial for maintaining tissue integrity and function, particularly in the cardiovascular, nervous, and endocrine systems. mdpi.comnih.gov
The anti-apoptotic effects of ghrelin are mediated through the activation of several pro-survival signaling pathways. Upon binding to its receptor, ghrelin can trigger cascades involving Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govscienceopen.com Activation of these pathways is a common mechanism through which survival factors inhibit apoptosis. nih.gov For instance, in cardiomyocytes and endothelial cells, both ghrelin and its unacylated form, des-acyl ghrelin, inhibit apoptosis by activating ERK1/2 and Akt serine kinases. nih.gov Similarly, in pancreatic β-cells exposed to lipotoxicity, ghrelin promotes cell survival by activating the PI3K/Akt pathway and inhibiting the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway. nih.gov
At the molecular level, ghrelin's activation of these survival pathways leads to the regulation of the Bcl-2 family of proteins, which are central to the mitochondrial pathway of apoptosis. Ghrelin has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. mdpi.comaccscience.com This shift in the Bcl-2/Bax ratio helps to stabilize the mitochondrial membrane, preventing the release of cytochrome c and subsequent activation of executioner caspases like caspase-3. mdpi.comoup.comarchivessr.com Studies in various models, from neonatal rat cardiomyocytes to hypothalamic neurons, have confirmed that ghrelin treatment leads to an increased Bcl-2/Bax ratio and inhibition of caspase-3 activity, thereby preventing cell death. mdpi.comoup.com
Table 2: Research Findings on Ghrelin's Anti-Apoptotic Effects
| Cell Type | Apoptotic Stimulus | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Cardiomyocytes & Endothelial Cells | Serum withdrawal, Doxorubicin | Activation of ERK1/2 and PI3K/Akt pathways. | nih.gov |
| Hypothalamic Neurons | Oxygen-Glucose Deprivation (OGD) | Increased Bcl-2/Bax ratio, inhibited cytochrome c release and caspase-3 activation. | oup.com |
| Pancreatic β-cells (MIN6) | Palmitate (Lipotoxicity) | Activation of PI3K/Akt, inhibition of JNK pathway, down-regulation of Bax. | nih.gov |
| Human Lens Epithelial Cells | High Glucose | Increased Bcl-2 expression, decreased Bax expression. | mdpi.com |
| Myocardial Cells (in septic rats) | Sepsis | Inhibition of the JAK/STAT signaling pathway. | nih.gov |
| Breast Cancer Cells (MDA-MB-231) | Cisplatin | Activation of PI3K/Akt/mTOR pathway, reversal of cisplatin-induced changes in Bcl-2, Bax, and cleaved caspase-3. | scienceopen.com |
Research Methodologies and Experimental Models
In Vitro Experimental Systems
In vitro experimental systems are indispensable for dissecting the molecular and cellular mechanisms of ghrelin action. These models allow for controlled investigation of ghrelin signaling pathways, its effects on neuronal function, and its role in hormone secretion, free from the systemic complexities of a whole organism.
Cell culture models are fundamental tools for investigating the signaling cascades initiated by ghrelin. A common approach involves the use of cell lines, such as Human Embryonic Kidney 293T (HEK293T) cells, that are genetically modified to stably express the ghrelin receptor, known as the growth hormone secretagogue receptor type 1a (GHSR1a). nih.govmdpi.com
In one such model, the GHSR1a is expressed as a fusion protein with a fluorescent tag (e.g., mCherry), which permits researchers to monitor the receptor's dynamic cellular distribution using fluorescence microscopy. nih.gov The authenticity of the ghrelin-mediated signaling in these engineered cell lines is typically validated by observing known downstream effects. For instance, the binding of ghrelin to GHSR1a is known to trigger intracellular signaling pathways, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK). mdpi.com Studies have confirmed that treating these GHSR1a-expressing cells with ghrelin leads to a significant increase in the phosphorylation of ERK1/2, confirming the functional integrity of the expressed receptors and the downstream signaling pathway. mdpi.com These cell-based platforms are crucial for screening potential ghrelin agonists or antagonists and for dissecting the specific molecular players involved in ghrelin signal transduction. nih.govmdpi.com
Primary cultures of specific cell types are also employed. For example, primary cultures of mouse gastric mucosal cells are used to study the mechanisms regulating ghrelin secretion itself. nih.gov These models have been instrumental in demonstrating how factors like glucose and various peptide hormones directly influence the release of ghrelin from its cells of origin. nih.gov
To understand ghrelin's influence on the brain, researchers utilize cultured neuronal networks. These models, often prepared from dissociated cortical or hippocampal neurons of neonatal rats, allow for the direct investigation of ghrelin's effects on synapse formation (synaptogenesis) and network activity. nih.govnih.gov
Studies using these cultures have shown that chronic treatment with acylated ghrelin leads to a significant increase in synapse density compared to control cultures. nih.govnih.gov This effect is dose-dependent and is mediated by the GHSR1a receptor, which is expressed in the cultured neurons. nih.gov Immunohistochemical analysis for presynaptic markers like synaptophysin is used to quantify the number of synapses, revealing that ghrelin accelerates their formation. nih.gov
Furthermore, by using multi-electrode arrays to record the electrical activity of these networks, researchers have found that ghrelin-treated cultures exhibit higher levels of network activity during early developmental stages. nih.gov This suggests that the accelerated synaptogenesis translates into earlier functional maturation of the neuronal network. nih.gov These findings support the role of ghrelin in synaptic plasticity, a fundamental process for learning and memory. researchgate.netfrontiersin.orgresearchgate.net
| Parameter Investigated | Experimental Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Synaptogenesis | Dissociated cortical cultures (newborn rats) | Chronic ghrelin (0.5, 1, 1.5, 2μM) | Dose-dependent increase in synaptic density; earlier network formation. | nih.gov |
| Network Activity | Dissociated cortical cultures (neonates) | Chronic acylated ghrelin | Higher network activity in early development; plateau reached ~1 week earlier than controls. | nih.gov |
| GHSR-1a Expression | Dissociated cortical cultures (neonates) | N/A (Immunohistochemistry) | An average of 76±4.6% of cortical neurons expressed the ghrelin receptor. | nih.gov |
The direct effects of ghrelin on the pituitary gland are often studied using primary cultures of dissociated anterior pituitary cells. nih.govoup.comjcdr.net This model allows for the precise measurement of hormone secretion in response to ghrelin stimulation, isolated from hypothalamic or other systemic influences.
Using a perifusion system, which allows for continuous flow of media over the cultured cells, researchers have demonstrated that ghrelin stimulates the release of Growth Hormone (GH) from rat anterior pituitary cells in a dose-dependent manner. nih.gov These studies reveal the dynamics of GH secretion, showing a transitory peak in response to ghrelin. nih.gov This in vitro system is also crucial for studying the interactions between ghrelin and other key regulators of GH secretion. For example, experiments have shown that co-stimulation with ghrelin and Growth Hormone-Releasing Hormone (GHRH) does not produce an additive or synergistic effect on GH release in these cell cultures. nih.gov Furthermore, the inhibitory effect of somatostatin (B550006) on GH secretion can be observed directly, as pretreatment with somatostatin abolishes ghrelin-stimulated GH release. nih.gov These dissociated cell models have been pivotal in confirming that ghrelin acts directly on pituitary somatotrophs and in elucidating its role within the complex regulatory network of GH secretion. jcdr.netfrontiersin.org
| Condition | Effect on Growth Hormone (GH) Secretion | Reference |
|---|---|---|
| Ghrelin (10-10 M to 10-8 M) | Dose-dependent stimulation | nih.gov |
| Co-stimulation with GHRH | No synergistic or additive response | nih.gov |
| Pretreatment with Somatostatin | Strongly abolished ghrelin-stimulated secretion | nih.gov |
| Serial Ghrelin Stimulation (1-hr intervals) | Decreased GH response (desensitization) | nih.gov |
Organotypic slice cultures represent an intermediate model between dissociated cell cultures and in vivo studies. These cultures, typically prepared from specific brain regions like the hypothalamus or hippocampus, maintain the three-dimensional cellular architecture and local synaptic connections of the tissue. nih.govelifesciences.org This makes them an excellent system for analyzing how ghrelin modulates the function of intact neural circuits. jci.org
For instance, organotypic cultures of the arcuate nucleus of the hypothalamus (ARH) have been used to study the neurodevelopmental effects of ghrelin. jci.orgresearchgate.net Research has shown that direct exposure of ARH explants to ghrelin can impact neurite outgrowth. Specifically, ghrelin was found to reduce the density of neurites extending from the explants, suggesting an inhibitory role in the axonal development of these specific hypothalamic circuits during the neonatal period. jci.orgresearchgate.net This model allows for the controlled application of ghrelin (and other factors) and subsequent analysis of changes in neuronal morphology and connectivity through techniques like immunofluorescence staining for neuronal markers. researchgate.net The ability to maintain the tissue structure for extended periods also enables long-term studies of ghrelin's organizational effects on brain circuitry. elifesciences.org
Analytical Techniques for Ghrelin and its Metabolites
Accurate detection and quantification of ghrelin and its various forms are critical for understanding its physiological roles. Advanced analytical techniques are required to handle the peptide's complexity, particularly its unique post-translational modification (PTM).
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful and widely used technique for the analysis of ghrelin. researchgate.net LC-MS/MS methods offer high selectivity and sensitivity for simultaneously quantifying both the active, acylated form of ghrelin and its inactive, des-acyl form in biological samples like plasma. celerion.com In these methods, ghrelin and its metabolites are first extracted from the matrix, separated using high-performance liquid chromatography (HPLC), and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for precise quantification. celerion.comnih.gov
A key challenge in ghrelin analysis is characterizing its defining post-translational modification (PTM): the attachment of an n-octanoyl group to the serine-3 residue. caymanchem.com This modification is essential for ghrelin's biological activity. caymanchem.com While traditional collision-induced dissociation (CID) is a common fragmentation method in MS, it can sometimes lead to the loss of labile PTMs, making it difficult to pinpoint their exact location on the peptide backbone. nih.gov
Electron Transfer Dissociation (ETD) is an alternative fragmentation technique that is particularly well-suited for analyzing PTMs. nih.govnih.govwikipedia.org ETD involves the transfer of an electron to a multiply-charged peptide ion, which induces fragmentation along the peptide backbone (at the N-Cα bond) while typically leaving labile PTMs, like ghrelin's octanoylation, intact on the resulting fragments. nih.govwikipedia.org This preservation of the modification on the fragment ions provides unambiguous data for localizing the PTM site. nih.govacs.org The use of ETD in "top-down" proteomics, where intact proteins and large peptides are analyzed, is advantageous for characterizing different proteoforms of ghrelin and identifying its metabolic cleavage sites. nih.govnih.gov
| Parameter | Description/Value | Reference |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX TQ 6500) | celerion.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | celerion.comnih.gov |
| Chromatographic Column | C18 or C4 columns | researchgate.netcelerion.com |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% trifluoroacetic acid) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | celerion.comnih.gov |
| Example MRM Transition (Human Acyl Ghrelin) | m/z 482.8 (+7) → m/z 535.8 | celerion.com |
| Example MRM Transition (Human Des-acyl Ghrelin) | m/z 464.5 (+7) → m/z 517.7 | celerion.com |
Fluorescence Imaging (e.g., Fura-2 for Calcium Signaling)
Fluorescence imaging is a critical tool for visualizing the intracellular signaling cascades initiated by ghrelin binding to its receptor, the growth hormone secretagogue receptor (GHSR-1a). A key second messenger in this pathway is calcium (Ca2+), and its dynamics are often studied using ratiometric fluorescent indicators like Fura-2.
Fura-2 is a high-affinity calcium indicator that is permeable to cell membranes in its acetoxymethyl (AM) ester form. abcam.com Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 molecule. abcam.com The fluorescence properties of Fura-2 are dependent on the concentration of free intracellular calcium. abcam.comthermofisher.com Specifically, it exhibits a shift in its excitation wavelength upon binding Ca2+. The Ca2+-bound form is excited at approximately 340 nm, while the unbound form is excited at around 380 nm, with both emitting light at about 510 nm. abcam.comnih.govleica-microsystems.com
This ratiometric property is a significant advantage as it allows for a more precise quantification of intracellular calcium concentrations, minimizing variability that can arise from uneven dye loading, photobleaching, or differences in cell thickness. abcam.comthermofisher.com By measuring the ratio of fluorescence intensity at these two excitation wavelengths, researchers can accurately monitor the changes in intracellular calcium levels that occur in response to ghrelin stimulation. This technique has been instrumental in elucidating the downstream signaling events that follow ghrelin receptor activation in various cell types. nih.govnih.gov
Immunocytochemical Staining and Receptor Localization
Immunocytochemistry is a powerful technique used to visualize the location of ghrelin and its receptor within tissues and cells. This method utilizes specific antibodies that bind to the target protein (ghrelin or GHSR-1a), and these antibodies are subsequently labeled with a marker, such as a fluorescent dye or an enzyme, that allows for their detection.
Through immunocytochemical staining, researchers have been able to map the distribution of both ghrelin and its receptor in various tissues. For instance, studies have successfully used this technique to demonstrate the presence and cellular location of ghrelin and GHSR-1a in the cyclic human ovary. researchgate.netoup.com Similarly, immunocytochemistry has been employed to localize ghrelin and its receptor in the ovine placenta and reproductive tissues, providing evidence for their potential roles in fetal development and reproduction. nih.govnih.gov The technique has also been used to identify ghrelin expression in the interstitial Leydig cells and Sertoli cells of the testes in various species. nih.goviau.ir
These localization studies are crucial for understanding the potential paracrine and autocrine functions of ghrelin in different organ systems, beyond its well-known endocrine effects on appetite and growth hormone release.
Radioligand Binding Assays for Receptor Affinity and Selectivity
Radioligand binding assays are a fundamental method for characterizing the interaction between ghrelin and its receptor. These assays are considered the gold standard for determining the affinity of a ligand for its receptor due to their high sensitivity and robustness. giffordbioscience.com The basic principle involves using a radiolabeled form of a ligand (the radioligand) to quantify its binding to the receptor.
There are several types of radioligand binding assays:
Saturation assays are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. giffordbioscience.com
Competition assays are employed to determine the affinity of an unlabeled compound (like a potential drug) for the receptor. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. giffordbioscience.comnih.gov The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated. nih.gov
For ghrelin research, radiolabeled ghrelin analogues, such as 125I-His-Ghrelin, are commonly used. nih.gov These assays have been crucial for identifying and characterizing novel agonists and antagonists of the ghrelin receptor and for understanding the structure-activity relationships of ghrelin and its analogues. acs.org
| Compound | Binding Affinity (Ki or IC50) | Assay Type | Reference |
|---|---|---|---|
| Ghrelin | Ki = 0.53 ± 0.03 nM | Competition Binding Assay | nih.gov |
| Peptide 1 | IC50 = 0.09 nM | Competitive Radioligand Displacement | acs.org |
| Analogue 9 | IC50 = 56.5 nM | Competitive Radioligand Displacement | acs.org |
| Compound 15a | Ki = 11.0 ± 4.3 nM | Competition Binding Assay | nih.gov |
Enzyme-Linked Immunosorbent Assays (ELISA) for Quantification (in research samples)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying the concentration of a specific substance, such as ghrelin, in a biological sample. thermofisher.comsceti.co.jp This technique is highly sensitive and specific, making it suitable for measuring ghrelin levels in research samples like plasma, serum, and tissue homogenates. thermofisher.com
The most common format for ghrelin quantification is the sandwich ELISA. sceti.co.jpthermofisher.com The basic steps of a sandwich ELISA for ghrelin are as follows:
A microtiter plate is coated with a capture antibody that is specific for ghrelin.
The research sample containing ghrelin is added to the wells, and the ghrelin binds to the capture antibody.
After washing away unbound substances, a second antibody, called the detection antibody, is added. This antibody also binds to ghrelin at a different epitope. The detection antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP).
A substrate for the enzyme is then added, which results in a color change.
The intensity of the color is proportional to the amount of ghrelin in the sample and can be measured using a spectrophotometer. sceti.co.jp
ELISA kits are commercially available for the specific measurement of both acylated (active) ghrelin and total ghrelin (acylated and desacylated forms). thermofisher.comsceti.co.jp This distinction is important because only acylated ghrelin is active at the GHSR-1a. tandfonline.comnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Assay Range | 15.6-1000.0 pg/mL | thermofisher.com |
| Sensitivity | 11.8 pg/mL | thermofisher.com |
| Sample Types | Plasma, Serum, Supernatant | thermofisher.com |
| Intra-assay CV | 6% | thermofisher.com |
| Inter-assay CV | 8.5% | thermofisher.com |
Genetic and Pharmacological Tools
The study of the ghrelin system is greatly facilitated by the use of specific genetic and pharmacological tools that allow for the manipulation and investigation of its components.
Ghrelin O-Acyltransferase (GOAT) Inhibitors
For ghrelin to become biologically active, it must undergo a unique post-translational modification: the attachment of an eight-carbon fatty acid (octanoylation) to its third serine residue. tandfonline.comnih.govrsc.org This acylation is catalyzed by the enzyme Ghrelin O-Acyltransferase (GOAT). rsc.orgmdpi.comnih.gov The discovery of GOAT has opened up a new avenue for modulating the ghrelin system.
GOAT inhibitors are molecules that block the activity of this enzyme, thereby preventing the acylation of ghrelin. tandfonline.comrsc.org By inhibiting GOAT, these compounds reduce the levels of active, acylated ghrelin without affecting the levels of desacylated ghrelin. This makes GOAT inhibitors highly specific tools for studying the physiological effects of acylated ghrelin.
Both peptidomimetic and small-molecule GOAT inhibitors have been developed. tandfonline.comnih.gov These inhibitors have been instrumental in preclinical research to investigate the role of ghrelin in metabolism, appetite regulation, and other physiological processes. nih.govrsc.org The development of potent and selective GOAT inhibitors continues to be an active area of research. tandfonline.comrsc.org
Gene Knockout and Knockdown Models (e.g., GHSR-1a deficient models)
Genetically modified animal models, particularly those involving gene knockout and knockdown, have been instrumental in elucidating the physiological roles of the ghrelin system. The primary target for these modifications is often the growth hormone secretagogue receptor (GHSR-1a), the only known receptor for acylated ghrelin.
GHSR-1a Knockout Models: Several research groups have independently developed GHSR-1a knockout (GHSR-null) mouse models. While created using slightly different genetic strategies, these models have provided convergent and, at times, divergent insights into ghrelin signaling.
Initial studies with GHSR-null mice on a standard diet showed that they were viable and had normal body weight and food intake patterns, suggesting that the ghrelin system might not be essential for normal growth and appetite regulation, but rather plays a redundant role. frontiersin.org However, under conditions of high-fat diet feeding, the results have been inconsistent across different studies, which may be attributable to differences in genetic background of the mouse strains used. nih.gov
Subsequent and more detailed phenotyping has revealed more nuanced roles for GHSR-1a. For instance, GHSR knockout mice have demonstrated a suppressed intake of rewarding, palatable foods, indicating a crucial role for ghrelin signaling in the hedonic aspects of eating. nih.gov Furthermore, studies on cognitive function have yielded complex results; one study reported that GHSR-null mice exhibited improved spatial memory in a water maze test but showed deficits in contextual memory during fear conditioning tests. nih.gov This suggests that GHSR-1a may have opposing regulatory effects on different types of memory, possibly through modulation of neurotransmitters like glutamate (B1630785) or dopamine (B1211576) in distinct brain regions such as the hippocampus. nih.gov
More recent models, such as the Ghsr-IRES-Cre knock-in mouse line, have been developed to allow for more precise genetic access to GHSR-expressing neurons. Homozygous Ghsr-IRES-Cre mice, which exhibit significant GHSR depletion, show growth retardation, reduced body weight and fat mass, and altered bone parameters, a phenotype more pronounced than in earlier knockout models. researchgate.net
The table below summarizes key findings from various GHSR-deficient mouse models.
| Model Type | Key Research Findings | References |
| Traditional GHSR Knockout | Normal growth and food intake on standard chow. frontiersin.org | frontiersin.orgnih.gov |
| Suppressed intake of rewarding/palatable food. nih.gov | ||
| GHSR Knockout | Improved spatial memory (water maze). nih.gov | nih.gov |
| Impaired contextual memory (fear conditioning). nih.gov | ||
| Ghsr-IRES-Cre Knock-in (Homozygous) | Reduced body weight and shorter body length. researchgate.net | researchgate.net |
| Less fat tissue and altered bone parameters. researchgate.net | ||
| Reduced orexigenic response to ghrelin administration. researchgate.net |
Ghrelin Gene Knockout Models: Similar to the GHSR-null models, mice with a genetic deletion of the ghrelin gene (ghrl-/-) were found to be viable with normal growth and spontaneous food intake. frontiersin.org This further supports the idea that other food-intake stimulating pathways can compensate for the absence of ghrelin. frontiersin.org A notable finding in these models is that ghrelin-deficient mice utilize fat more efficiently as a metabolic fuel source, particularly when fed a high-fat diet, resulting in a leaner phenotype compared to wild-type mice. frontiersin.org This suggests a prominent role for endogenous ghrelin in metabolic fuel partitioning and fat storage. frontiersin.org
Lentiviral Overexpression Systems for Cellular Studies
Lentiviral vectors are highly efficient tools for gene delivery in a wide range of cell types, including both dividing and non-dividing cells, making them valuable for in vitro studies of the ghrelin system. nih.govnih.gov These systems can be engineered to mediate the stable, long-term overexpression of a gene of interest, such as the ghrelin receptor (GHSR-1a), or to achieve the opposite effect through RNA interference (gene knockdown).
In the context of ghrelin research, lentiviral systems allow for the controlled overexpression of GHSR-1a in cell lines that may have low or no endogenous expression. This technique is fundamental for creating cellular models to study the specific downstream signaling pathways activated by ghrelin binding. For example, by overexpressing GHSR-1a in a chosen cell line, researchers can investigate the mobilization of intracellular calcium, the activation of protein kinase C, and other signaling cascades that are triggered by ghrelin. nih.gov
Conversely, lentiviral vectors are also widely used to deliver short hairpin RNA (shRNA) to achieve stable gene knockdown. This approach has been successfully used to investigate the role of the ghrelin-GHSR-1a axis in various cellular processes. In one study, a lentivirus-mediated shRNA targeting GHSR-1a was used to analyze its role in colorectal cancer cells. nih.gov The study demonstrated that ghrelin and its receptor were significantly upregulated in cancerous tissues. By using a lentiviral system to specifically knockdown the GHSR-1a gene, the researchers were able to inhibit the growth of the cancer cells both in vitro and in vivo. nih.gov This highlights the power of lentiviral systems to dissect the functional role of a specific receptor in a complex biological context like cancer progression. nih.gov
The general methodology for using lentiviral systems in cellular studies involves several key steps:
Vector Construction: The gene of interest (e.g., GHSR-1a) or an shRNA sequence is cloned into a lentiviral transfer plasmid.
Virus Production: The transfer plasmid, along with packaging and envelope plasmids, is transfected into a producer cell line (commonly HEK-293T cells) to generate replication-incompetent lentiviral particles.
Transduction: The viral particles are harvested and used to infect the target cells. The lentiviral genome, carrying the gene of interest, integrates into the host cell's DNA.
Analysis: The effect of the overexpression or knockdown is then analyzed through various cellular and molecular assays, such as Western blotting to confirm protein levels, functional assays to measure signaling, and cell proliferation assays.
This methodology provides a robust platform for creating stable cell lines with modified expression of ghrelin system components, enabling detailed mechanistic studies.
Considerations for Utilizing Ghrelin (Human) (Trifluoroacetate Salt) in Research
Stability and Handling for Research Applications
Proper stability and handling procedures are paramount to ensure the integrity and biological activity of Ghrelin (Human) (Trifluoroacetate Salt) in research applications.
Storage:
Lyophilized Powder: As a lyophilized powder, ghrelin TFA salt is stable at room temperature for short periods (days to weeks), making it suitable for standard shipping conditions. sb-peptide.com For long-term storage, the lyophilized peptide should be kept at -20°C or colder (-80°C is recommended). sb-peptide.com The container should be tightly sealed and protected from light. sb-peptide.com
In Solution: Peptides are significantly less stable in solution compared to their lyophilized form. Once reconstituted, it is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. sb-peptide.com The stability of ghrelin in solution is dependent on several factors, including the solvent, pH (an optimal range is typically pH 5-7), and the presence of proteases. sb-peptide.com Acyl ghrelin is particularly susceptible to rapid degradation by esterases present in serum, which cleave the essential n-octanoyl group, converting it to desacyl-ghrelin. nih.gov
Reconstitution and Handling:
Before opening the vial, it is advisable to allow the lyophilized peptide to equilibrate to room temperature to prevent moisture condensation.
The choice of solvent for reconstitution depends on the peptide's sequence and the requirements of the experiment. For many peptides, sterile, distilled water or a suitable buffer is appropriate.
To ensure accurate concentration calculations, researchers should account for the mass of the TFA counterion in the total peptide weight.
Due to the potent and pleiotropic effects of ghrelin, standard laboratory personal protective equipment, such as gloves and safety glasses, should be used during handling. sb-peptide.com
Stability in Experimental Conditions: The stability of ghrelin must be considered within the context of the specific experiment. For in vitro cell culture experiments, the half-life of acylated ghrelin in media containing serum can be short. For in vivo studies, the peptide is subject to rapid enzymatic degradation. nih.gov This inherent instability is a critical factor in experimental design and the interpretation of results.
Future Directions in Ghrelin Research
Elucidation of Novel Ghrelin-Interacting Proteins and Receptors (beyond GHSR-1a)
While GHSR-1a is the only confirmed cognate receptor for acylated ghrelin, emerging evidence points towards a more complex interaction landscape. A primary future goal is to identify and characterize other proteins and potential receptors that mediate or modulate ghrelin's effects.
Heterodimerization of GHSR-1a: The function of GHSR-1a can be significantly altered through direct interaction with other G protein-coupled receptors (GPCRs). Studies have shown that GHSR-1a can form heterodimers with several other receptors, which can lead to modified signaling outputs, including biased signaling or G-protein switching. For example, heterodimerization with dopamine (B1211576) receptors D1 (DRD1) and D2 (DRD2) has been shown to amplify dopamine signaling and is implicated in memory formation and reward pathways. nih.govnih.govnih.gov Other identified interacting partners for GHSR-1a include the melanocortin-3 receptor (MC3R), serotonin (B10506) receptor 2C (5-HT2C), and somatostatin (B550006) receptors, interactions that can affect ligand selectivity and downstream signaling cascades. rcsb.org A key future direction is to validate these interactions in native tissues and to understand their physiological relevance in processes like appetite regulation and neuroprotection. nih.gov
Alternative Receptors: The biological activities of unacylated ghrelin (UAG), a form of ghrelin lacking the characteristic octanoyl modification, have been observed in various studies, despite it not binding to GHSR-1a. For instance, both ghrelin and UAG have been shown to stimulate the proliferation of human osteoblasts in vitro, an effect that occurs even in the absence of GHSR-1a mRNA. capes.gov.br This strongly suggests the existence of one or more unidentified receptors that mediate the effects of UAG. researchgate.net Identifying these alternative receptors is a critical goal, as it would unlock a new dimension of the ghrelin system's function, particularly in metabolic regulation and cell growth.
Modulatory Proteins: Research has identified other proteins that interact with the ghrelin system. Liver-expressed antimicrobial peptide 2 (LEAP2) has been discovered as an endogenous antagonist of GHSR-1a. azolifesciences.comresearchgate.net LEAP2 can inhibit both ghrelin-induced and the receptor's high constitutive activity, suggesting it acts as a natural brake on ghrelin signaling. azolifesciences.comresearchgate.net Further investigation into the regulation and interplay between ghrelin and LEAP2 could provide new therapeutic avenues for conditions like diabetes and anorexia. rcsb.org Additionally, proteins like the melanocortin receptor accessory protein-2 (MRAP2) have been shown to interact with GHSR1a and modify its signaling, representing another layer of regulation. nih.gov
Advanced Structural Insights into Ghrelin-Receptor-Effector Complexes
A detailed understanding of how ghrelin binds to its receptor and initiates a signal is fundamental for designing targeted therapeutics. Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented, high-resolution views of the GHSR-1a in action, paving the way for future structural investigations. nih.govnih.govnih.gov
Recent studies have successfully resolved the cryo-EM structures of GHSR-1a in complex with its G-protein effectors (such as Gi, Go, and Gq) while bound to ghrelin or various synthetic ligands like ibutamoren (B66304) and anamorelin. rcsb.orgrcsb.orgnih.gov These structures have revealed the precise molecular basis for ligand binding. A unique "bifurcated pocket" architecture has been identified, with one cavity accommodating the peptide chain of ghrelin and a second, distinct cavity binding the essential octanoyl group. nih.gov This structural information explains the long-observed requirement of acylation for GHSR-1a activation. nih.govnih.gov
Future research will aim to build on these findings by:
Capturing More Dynamic States: Visualizing the receptor in various conformational states, including its interaction with inverse agonists and different G-protein subtypes or β-arrestin, will provide a more complete movie of the signaling process. rcsb.orgnih.gov
Investigating Heterodimer Interfaces: Determining the high-resolution structure of GHSR-1a heterodimers (e.g., GHSR-1a-DRD1) will be crucial to understand how these receptor complexes function and how their signaling is allosterically modulated.
Mapping the Full Signaling Complex: The ultimate goal is to elucidate the structure of the entire ghrelin-receptor-effector complex, including the receptor, G-protein, and downstream enzymes. This will offer a comprehensive blueprint for understanding signal transduction and for the structure-based design of biased ligands that can selectively activate desired pathways.
Systems Biology Approaches to Map Ghrelin Signaling Networks
Ghrelin's effects are not the result of a single, linear pathway but rather a complex and interconnected signaling network. Moving beyond the one-receptor, one-pathway model, future research will increasingly employ systems biology approaches to map the entirety of ghrelin's molecular interactions. researchgate.net
GHSR-1a is known to be a "promiscuous" receptor, coupling to multiple G-protein families, including Gαq/11, Gαi/o, and Gα12/13, as well as to G-protein-independent pathways involving β-arrestin. nih.govnih.govpnas.org This promiscuity allows ghrelin to elicit different cellular responses depending on the tissue type and the specific signaling components present. nih.gov For example, the orexigenic (appetite-stimulating) effect of ghrelin is thought to be primarily mediated via the Gαq/11 pathway in hypothalamic AgRP neurons. pnas.orgnih.gov
Future systems-level investigations will involve:
Transcriptomics and Proteomics: Analyzing global changes in gene and protein expression in response to ghrelin provides an unbiased snapshot of the cellular processes being regulated. mpg.denih.govyoutube.com Such studies can reveal novel downstream targets and pathways, for instance, identifying that ghrelin can activate hypothalamic sirtuin 1 (SIRT1)/p53 and mTOR pathways. nih.govnih.gov
Mapping Pathway Crosstalk: Investigating the interaction between ghrelin signaling and other metabolic pathways, such as those for insulin (B600854), leptin, and cannabinoids, is crucial. nih.govnih.gov For example, the feeding response to cannabinoids appears to require a functional ghrelin signaling system, suggesting a synergistic interaction that could occur via GHSR-1a-CB1 receptor heterodimers. nih.govnih.gov
Biased Ligand Profiling: A key strategy is the development and use of "biased agonists"—ligands that selectively activate only a subset of the receptor's signaling pathways. nih.govpnas.org By correlating the activation of specific pathways (e.g., G-protein vs. β-arrestin) with distinct physiological outcomes (e.g., appetite vs. growth hormone release), researchers can deconstruct the functional relevance of each signaling branch. nih.gov This approach holds immense promise for designing drugs that target only the desired effects of ghrelin, minimizing side effects. pnas.org
Development of High-Resolution Cellular and In Vitro Models for Mechanistic Studies
To dissect the complex mechanisms of ghrelin action at a cellular level, sophisticated and physiologically relevant models are essential. The development of advanced in vitro systems is a key future direction that will enable more precise mechanistic studies than are possible in whole-animal models alone.
Organoid Cultures: A significant advance is the use of organoids, which are three-dimensional, self-assembled cell cultures derived from stem cells that mimic the structure and function of an organ in vitro. nih.govyoutube.com
Stomach and Intestinal Organoids: Researchers have successfully generated human stomach and intestinal organoids that contain enteroendocrine cells capable of secreting ghrelin. azolifesciences.comnih.gov These models provide a powerful platform to study the regulation of ghrelin secretion in response to various stimuli and to screen for drugs that modulate its release. azolifesciences.comnih.gov They also allow for the study of enteroendocrine cell development and function in a human-relevant context. azolifesciences.com
Disease Modeling: Patient-derived organoids, particularly from neuroendocrine tumors, are being developed as living biobanks to study disease pathogenesis and test therapeutic responses in a personalized manner. youtube.com
Specialized Cell Culture Systems:
Primary Cell Cultures: The use of primary cell cultures, such as those from rat stomachs, allows for the direct investigation of ghrelin secretion and its regulation by other molecules, like hydrogen sulfide. nih.gov Similarly, primary cultures of hippocampal neurons can be used to study the neuroprotective effects of ghrelin and its analogs. unito.it
Genetically Tractable Models: The zebrafish, with its genetic tractability and optical transparency, is emerging as a valuable in vivo model for high-resolution studies of gut function, including the role of ghrelin-secreting cells in development and nutrient sensing. mdpi.com
These advanced models, combined with gene-editing technologies like CRISPR/Cas9, will allow researchers to precisely manipulate signaling components and observe the functional consequences in a controlled environment, bridging the gap between molecular interactions and physiological outcomes. azolifesciences.comyoutube.com
Q & A
Q. How can researchers synthesize and purify Ghrelin (human) trifluoroacetate salt while ensuring high purity?
Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. After cleavage from the resin using trifluoroacetic acid (TFA), the crude peptide is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water-acetonitrile gradient. Purity ≥95% is confirmed by analytical HPLC (e.g., using UV detection at 214 nm) . Residual TFA is removed via lyophilization, but trace amounts may persist, requiring quantification (see advanced questions).
Q. What are the optimal storage conditions to maintain the stability of Ghrelin (human) trifluoroacetate salt?
Methodological Answer: Lyophilized peptides should be stored at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. For short-term use, reconstitute in sterile water or phosphate-buffered saline (pH 7.4) and store at 4°C for ≤72 hours. Avoid repeated freeze-thaw cycles, which can degrade the peptide backbone or alter post-translational modifications (e.g., acylation) .
Q. Which analytical methods are most reliable for validating the structural integrity of Ghrelin (human) trifluoroacetate salt?
Methodological Answer:
- Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI-MS) confirms molecular weight (e.g., ~3.5 kDa for Ghrelin).
- Circular Dichroism (CD): Assesses secondary structure, particularly α-helical regions critical for receptor binding.
- Amino Acid Analysis (AAA): Quantifies residue composition post-hydrolysis .
Advanced Research Questions
Q. How might the trifluoroacetate counterion interfere with biological activity assays, and how can this be mitigated?
Methodological Answer: Trifluoroacetate (TFA) can inhibit enzymes or alter receptor binding kinetics at high concentrations. To mitigate:
Q. What experimental design considerations are critical for in vivo studies of Ghrelin (human) trifluoroacetate salt?
Methodological Answer:
- Acylation Status: Ghrelin requires octanoylation for bioactivity. Verify acylation via LC-MS or immunoassays.
- Dose-Response Curves: Account for rapid degradation in plasma (t1/2 ~10–30 minutes) by using continuous infusion or stabilized analogs.
- Pharmacokinetic Controls: Include ghrelin receptor (GHSR-1a) knockout models to confirm specificity .
Q. How should researchers address contradictory data in Ghrelin receptor binding assays?
Methodological Answer: Contradictions may arise from:
- Purity Variability: Validate peptide batches with orthogonal methods (e.g., HPLC + MS).
- Receptor Isoforms: Use cell lines expressing only GHSR-1a (e.g., HEK293-GHSR) to avoid cross-reactivity with truncated isoforms.
- Acylation Heterogeneity: Employ hydrophobic interaction chromatography (HIC) to separate acylated/non-acylated forms .
Q. What advanced techniques quantify residual trifluoroacetate in Ghrelin formulations post-lyophilization?
Methodological Answer:
- Ion Chromatography (IC): Detects TFA anions (CF3COO⁻) with a detection limit of ~0.1 ppm.
- 19F Nuclear Magnetic Resonance (NMR): Quantifies TFA via fluorine-specific chemical shifts (δ = -75 to -80 ppm).
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Measures trace lithium or sodium if TFA salts are used as counterions .
Q. How can batch-to-batch variability in Ghrelin synthesis be minimized for reproducible research outcomes?
Methodological Answer:
- Standardized Synthesis Protocols: Use automated SPPS with predefined coupling times and temperatures.
- Quality Control (QC): Require Certificates of Analysis (COA) for each batch, including purity, mass, and endotoxin levels.
- Orthogonal Characterization: Combine HPLC, MS, and AAA for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
